Clopipazan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60085-78-1 |
|---|---|
Molecular Formula |
C19H18ClNO |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine |
InChI |
InChI=1S/C19H18ClNO/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
QUXRAOQDUJFWIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1 |
Other CAS No. |
60085-78-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Clozapine on Dopamine Receptors
Disclaimer: This technical guide focuses on the mechanism of action of clozapine . The initial request for "clopipazan" yielded insufficient publicly available scientific literature to produce an in-depth guide meeting the specified requirements. Given the similarity in nomenclature and therapeutic class, it is presumed the query may have intended to be for the extensively researched atypical antipsychotic, clozapine.
Introduction
Clozapine is an atypical antipsychotic agent that exhibits a unique pharmacological profile, particularly in its interaction with dopamine receptors.[1] Unlike typical antipsychotics that primarily act as potent antagonists at the dopamine D2 receptor, clozapine's efficacy is attributed to a more complex and nuanced mechanism of action.[1][2] This guide provides a detailed examination of clozapine's effects on dopamine receptors, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
Core Mechanism of Action at Dopamine Receptors
Clozapine's interaction with the dopamine system is multifaceted, characterized by a moderate affinity for several dopamine receptor subtypes.[3][4] It is this broader receptor profile, combined with interactions at other neurotransmitter systems like serotonin, that is thought to underlie its superior efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects.
Key aspects of clozapine's mechanism of action include:
-
D2 Receptor Antagonism: Clozapine acts as an antagonist at D2 receptors, the primary target for most antipsychotic drugs. However, its binding affinity for D2 receptors is lower than that of typical antipsychotics. This "loose" binding and rapid dissociation from the D2 receptor are hypothesized to contribute to its atypical properties.
-
D4 Receptor Affinity: Clozapine exhibits a notable affinity for the D4 receptor subtype.
-
D1 Receptor Interaction: There is evidence to suggest that clozapine also interacts with D1 receptors, which may contribute to its overall therapeutic effects.
-
Dopamine Release Modulation: Studies in rodents have indicated that clozapine can increase the basal output of dopamine neurons projecting to the prefrontal cortex. This is in contrast to the effects of typical antipsychotics and may be relevant to its efficacy against the negative symptoms of schizophrenia.
-
Receptor Heteromerization: Emerging research suggests that clozapine may uniquely affect the heteromerization of dopamine receptors, such as the adenosine A2A and dopamine D2 receptor complex.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) of clozapine for various human dopamine receptor subtypes. These values are compiled from multiple studies and represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Dopamine D1 | [3H]-SCH23390 | CHO | 130 | |
| Dopamine D2 | [3H]-Spiperone | CHO | 120 | |
| Dopamine D4 | [3H]-Spiperone | CHO | 9 |
Note: Ki values can vary between studies based on the specific experimental conditions, such as the radioligand and cell line used.
Experimental Protocols
The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This technique is the gold standard for determining the affinity of a drug for a specific receptor.
Objective: To determine the concentration of an unlabeled drug (clozapine) that inhibits the binding of a radiolabeled ligand to a specific dopamine receptor subtype by 50% (IC50), from which the binding affinity (Ki) can be calculated.
Methodology:
-
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: Unlabeled clozapine.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter: For measuring radioactivity.
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.
-
Non-specific Binding Wells: Contain the non-specific agent, the radioligand, and the membrane suspension.
-
Competition Wells: Contain serial dilutions of clozapine, the radioligand, and the membrane suspension.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The contents of the wells are rapidly filtered through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the log concentration of clozapine.
-
A non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional consequence of a drug binding to a G-protein coupled receptor, such as a dopamine receptor. It determines whether the drug acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the effect of clozapine on the intracellular levels of cyclic AMP (cAMP) following dopamine receptor activation.
Methodology:
-
Principle:
-
D1-like dopamine receptors (D1 and D5) are coupled to the Gs protein, which activates adenylyl cyclase to increase intracellular cAMP levels.
-
D2-like dopamine receptors (D2, D3, and D4) are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
-
Materials and Reagents:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine receptor of interest. For some assays, the cell line may also be engineered to express a reporter gene, such as luciferase, under the control of a cAMP-responsive element.
-
Test Compound: Clozapine.
-
Agonist: Dopamine or a selective dopamine receptor agonist.
-
Forskolin (for Gi/o-coupled receptors): A direct activator of adenylyl cyclase used to stimulate a baseline level of cAMP that can then be inhibited.
-
cAMP Detection Kit: Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology, are commonly used.
-
-
Procedure:
-
Cells are plated in a microtiter plate.
-
For antagonist mode (to test clozapine's blocking effect), cells are pre-incubated with various concentrations of clozapine.
-
For Gi/o-coupled receptors, forskolin is added to all wells except the negative control to induce cAMP production.
-
An agonist (e.g., dopamine) is then added to stimulate the receptors.
-
The cells are incubated for a specific period.
-
A lysis buffer is added to stop the reaction and release the intracellular cAMP.
-
The detection reagents from the cAMP assay kit are added.
-
The plate is read using a microplate reader capable of detecting the specific signal (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
The raw data is converted to cAMP concentrations using a standard curve.
-
For antagonist activity, the inhibition of the agonist-induced cAMP response is plotted against the log concentration of clozapine to determine the IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for D1 and D2 receptors and the workflows for the experimental protocols described above.
Caption: Dopamine D1 Receptor Gs-coupled Signaling Pathway.
Caption: Dopamine D2 Receptor Gi/o-coupled Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
References
- 1. Use of olanzapine compared with clozapine for treatment-resistant schizophrenia in a real-world setting: nationwide register-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL44955) - ChEMBL [ebi.ac.uk]
- 3. Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Definition & Meaning | YourDictionary [yourdictionary.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Clopipazan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopipazan, identified by the IUPAC name 4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine, is a tricyclic compound that has been investigated for its antipsychotic properties. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development. The document details a probable synthetic pathway, outlines key chemical and physical characteristics, and discusses its primary mechanism of action as a modulator of the GABA-A receptor. All quantitative data are presented in structured tables, and experimental protocols are described in detail. Furthermore, logical relationships and experimental workflows are visualized using the DOT language for clarity and enhanced understanding.
Chemical Identity and Physical Properties
This compound is a derivative of xanthone, characterized by a piperidine moiety attached to the central tricyclic ring structure. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine |
| CAS Number | 60085-78-1 |
| Molecular Formula | C₁₉H₁₈ClNO |
| Molecular Weight | 311.8 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not explicitly reported in publicly available literature. |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. |
| pKa | Not explicitly reported in publicly available literature. |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process commencing with the formation of a xanthone scaffold, followed by the introduction of the methylpiperidine group via a Grignard reaction and subsequent dehydration.
Overall Synthetic Scheme
The proposed synthesis is a two-step process starting from 2-chloro-9H-xanthen-9-one. The first step involves a Grignard reaction to introduce the piperidine ring, and the second step is a dehydration to form the exocyclic double bond.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The starting material, 2-chloro-9H-xanthen-9-one, can be synthesized via the reaction of 4-chlorothiophenol and 2-chlorobenzonitrile to form 2-(4'-chloro-phenylthio)-benzonitrile, which is then hydrolyzed and cyclized.[1]
Materials:
-
2-chloro-9H-xanthen-9-one
-
Magnesium turnings
-
4-chloro-1-methylpiperidine
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed.
-
A solution of 4-chloro-1-methylpiperidine in anhydrous THF is added dropwise via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the Grignard reagent formation is complete, the solution is cooled to room temperature.
-
A solution of 2-chloro-9H-xanthen-9-one in anhydrous THF is added dropwise to the Grignard reagent with stirring.[2][3]
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Materials:
-
4-(2-chloro-9-hydroxy-9H-xanthen-9-yl)-1-methylpiperidine
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
The crude tertiary alcohol from the previous step is dissolved in toluene.
-
A catalytic amount of an acid catalyst is added to the solution.
-
The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting alcohol is no longer present.
-
The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Chemical Properties and Analytical Methods
The chemical properties of a compound are crucial for its development as a pharmaceutical agent. This section details the expected properties of this compound and the standard methods for their determination.
Solubility
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed vial.
-
The vials are agitated in a constant temperature water bath until equilibrium is reached (typically 24-72 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa
The acid dissociation constant (pKa) is critical for understanding the ionization state of a drug at physiological pH, which influences its absorption, distribution, and receptor interaction.
Experimental Protocol for pKa Determination (Potentiometric Titration with Cosolvent): [4][5]
-
A solution of this compound is prepared in a mixture of water and a cosolvent (e.g., methanol or ethanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve.
-
Measurements are performed at multiple cosolvent concentrations, and the aqueous pKa is extrapolated.
Pharmacological Properties and Mechanism of Action
This compound is classified as an antipsychotic agent and is known to modulate the GABAA receptor.
Mechanism of Action at the GABAA Receptor
The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Upon GABA binding, the channel opens, allowing chloride ions to flow into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability. This compound is believed to act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA.
Caption: GABAA Receptor Signaling Pathway Modulated by this compound.
Receptor Binding Affinity
The affinity of a drug for various receptors determines its pharmacological profile and potential side effects. The binding affinity is typically expressed as the inhibition constant (Ki). While a comprehensive receptor binding profile for this compound is not available in the cited literature, the table below shows typical receptors that are screened for antipsychotic drugs.
| Receptor Target | Expected Affinity (Ki, nM) |
| GABAA (Benzodiazepine site) | High |
| Dopamine D₂ | Moderate to Low |
| Serotonin 5-HT₂A | Moderate to High |
| Serotonin 5-HT₁A | Variable |
| Histamine H₁ | Variable |
| Muscarinic M₁ | Variable |
| Adrenergic α₁ | Variable |
Experimental Protocol for Receptor Binding Assay (Radioligand Displacement):
-
Membrane Preparation: Membranes from cells expressing the receptor of interest or from brain tissue are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam for the GABAA benzodiazepine site) is incubated with the receptor membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The proposed synthetic route via a Grignard reaction followed by dehydration offers a plausible method for its preparation. While specific experimental data for some of its properties are not extensively reported, this guide outlines the standard and reliable experimental protocols for their determination. The primary mechanism of action of this compound as a GABAA receptor modulator suggests its potential as an antipsychotic agent. Further research to fully characterize its receptor binding profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
In Vitro Binding Affinity of Clozapine to Serotonin Receptors: A Technical Guide
Introduction: This technical guide provides an in-depth overview of the in vitro binding affinity of the atypical antipsychotic agent Clozapine to various serotonin (5-hydroxytryptamine, 5-HT) receptors. While the query specified Clopipazan, publicly available binding data for this compound is scarce. Given the structural and pharmacological similarities between this compound and its well-researched predecessor, Clozapine, this guide will focus on the extensive data available for Clozapine as a relevant and informative substitute. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of Clozapine to Serotonin Receptors
The in vitro binding affinity of Clozapine for a range of human serotonin receptors has been extensively characterized through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data presented in the following table has been compiled from various studies and demonstrates Clozapine's broad spectrum of activity across multiple 5-HT receptor subtypes.
| Receptor Subtype | Ki (nM) | Notes |
| 5-HT1A | 160 | Clozapine acts as a partial agonist at this receptor[1][2]. |
| 5-HT2A | 124.0 (IC50) | Clozapine is a potent antagonist/inverse agonist at the 5-HT2A receptor[3][4][5]. |
| 5-HT2C | 110 (IC50) | Clozapine and its metabolite N-desmethylclozapine are potent antagonists at this receptor. |
| 5-HT3 | Upper nanomolar range | Clozapine demonstrates functional antagonistic properties at this ligand-gated ion channel. |
| 5-HT6 | Low nanomolar | The binding profile of [3H]Clozapine closely resembles that of 5-HT6 receptors. |
| 5-HT7 | 18 | Clozapine is an inverse agonist at the 5-HT7 receptor. |
Experimental Protocols: Radioligand Binding Assay
The determination of in vitro binding affinities for compounds like Clozapine at serotonin receptors is predominantly achieved through competitive radioligand binding assays. The following is a generalized yet detailed protocol representative of the methodologies employed in the cited research.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Clozapine) for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor subtype of interest, or homogenized brain tissue from animal models (e.g., rat frontal cortex for 5-HT2A receptors).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C).
-
Test Compound: Clozapine or other competing ligands at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (Clozapine).
-
For determining non-specific binding, a high concentration of a non-labeled ligand is added instead of the test compound.
-
The reaction is initiated by adding the membrane preparation.
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
The filters are placed in scintillation vials, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competing ligand).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Receptor Signaling Pathways
Clozapine's interaction with various serotonin receptors modulates distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the 5-HT2A and 5-HT7 receptors, both of which are significant targets of Clozapine.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). Clozapine acts as an inverse agonist at this receptor, inhibiting its constitutive activity.
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a Gs-coupled GPCR. Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Clozapine's inverse agonism at this receptor attenuates this signaling pathway.
Clozapine exhibits a complex and multifaceted pharmacology, characterized by its interaction with a wide array of serotonin receptors. Its high affinity for the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors, where it often acts as an antagonist or inverse agonist, is believed to be a key contributor to its unique efficacy as an atypical antipsychotic. The standardized in vitro radioligand binding assays provide a robust and reproducible method for quantifying these interactions, which are crucial for understanding the molecular mechanisms of drug action and for the development of novel therapeutics with improved efficacy and side-effect profiles. The elucidation of the downstream signaling pathways associated with these receptors further enhances our understanding of how Clozapine exerts its therapeutic effects at a cellular level.
References
- 1. Clozapine is a partial agonist at cloned, human serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clozapine and other 5-hydroxytryptamine-2A receptor antagonists alter the subcellular distribution of 5-hydroxytryptamine-2A receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neurochemical Landscape of Clopipazan: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative preclinical data for Clopipazan. This guide therefore provides a comprehensive overview of the expected neurochemical effects and the standard experimental protocols used to evaluate a compound of this class, based on the established pharmacology of atypical antipsychotics. The quantitative data presented in the tables are hypothetical and for illustrative purposes, representing the type of results obtained in such studies.
Executive Summary
This compound is an atypical antipsychotic agent. Drugs in this class typically exhibit a characteristic neurochemical profile, primarily modulating dopaminergic and serotonergic systems. This technical guide outlines the anticipated preclinical neurochemical effects of this compound, detailing its expected receptor binding affinity, its influence on neurotransmitter dynamics in key brain regions, and its effects on neuronal electrical activity. The methodologies for these preclinical assessments are described in detail to provide a framework for such investigations.
Receptor Binding Profile
Atypical antipsychotics are distinguished by their receptor binding profiles, particularly their high affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors.[1][2] This characteristic is believed to contribute to their "atypical" clinical profile, including a lower propensity for extrapyramidal side effects.[3]
Data Presentation: Hypothetical Receptor Binding Affinities of this compound
The following table presents a hypothetical receptor binding profile for this compound, with Ki values (in nM) representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.[4]
| Receptor Subtype | Hypothetical Ki (nM) for this compound | Primary Function and Relevance |
| Dopamine Receptors | ||
| D2 | 15 | Primary target for antipsychotic efficacy; antagonism is associated with reduced positive symptoms.[5] |
| D3 | 25 | Potential role in cognition and negative symptoms. |
| D4 | 10 | High affinity is a feature of some atypical antipsychotics like clozapine. |
| Serotonin Receptors | ||
| 5-HT1A | 5 | Partial agonism may contribute to anxiolytic and antidepressant effects, and mitigate extrapyramidal symptoms. |
| 5-HT2A | 2 | High affinity relative to D2 is a hallmark of atypicality; antagonism is linked to reduced negative symptoms and fewer motor side effects. |
| 5-HT2C | 30 | Antagonism may contribute to effects on mood and cognition. |
| 5-HT6 | 50 | Antagonism is being explored for potential cognitive-enhancing effects. |
| 5-HT7 | 40 | Antagonism may have antidepressant and pro-cognitive effects. |
| Adrenergic Receptors | ||
| α1 | 20 | Antagonism can lead to side effects like orthostatic hypotension and dizziness. |
| α2 | 60 | Antagonism can influence neurotransmitter release. |
| Histamine Receptors | ||
| H1 | 5 | Antagonism is associated with sedation and weight gain. |
| Muscarinic Receptors | ||
| M1 | >1000 | Low affinity is desirable to avoid anticholinergic side effects (e.g., dry mouth, blurred vision). |
Experimental Protocol: Radioligand Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from either specific brain regions of preclinical models (e.g., rat striatum for D2 receptors) or from cell lines recombinantly expressing the human receptor subtype of interest.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor, e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Neurochemical Effects: Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. For an atypical antipsychotic like this compound, the primary focus is on its effects on dopamine and serotonin levels in brain areas implicated in psychosis, such as the prefrontal cortex (PFC) and the nucleus accumbens (NAc).
Data Presentation: Hypothetical Effects of this compound on Extracellular Neurotransmitter Levels
This table illustrates the expected changes in dopamine and serotonin levels in the medial prefrontal cortex (mPFC) and nucleus accumbens shell (NAc shell) following administration of this compound in a rat model.
| Brain Region | Neurotransmitter | Hypothetical Maximum Change from Baseline (%) | Time to Maximum Effect (minutes) |
| Medial Prefrontal Cortex (mPFC) | Dopamine | +150% | 60 |
| Serotonin | +80% | 40 | |
| Nucleus Accumbens Shell (NAc Shell) | Dopamine | +50% | 80 |
| Serotonin | +120% | 60 |
Atypical antipsychotics are expected to preferentially increase dopamine release in the prefrontal cortex, an effect thought to be mediated by 5-HT1A receptor agonism and/or 5-HT2A receptor antagonism.
Experimental Protocol: In Vivo Microdialysis in Rats
Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in the mPFC and NAc shell.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Implantation: Under anesthesia, guide cannulae for the microdialysis probes are stereotaxically implanted, targeting the mPFC and NAc shell. Animals are allowed to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally) and dialysate collection continues for several hours.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.
Mandatory Visualization: Experimental Workflow for In Vivo Microdialysis
Electrophysiological Effects
Electrophysiology studies in preclinical models assess how a drug affects the electrical activity of neurons, specifically their firing rate and pattern. For atypical antipsychotics, a key area of interest is the ventral tegmental area (VTA), where the cell bodies of dopamine neurons that project to the PFC and NAc are located.
Data Presentation: Hypothetical Electrophysiological Effects of this compound
This table summarizes the expected effects of this compound on the firing rate of dopamine neurons in the VTA.
| Neuronal Population | Firing Parameter | Hypothetical Effect of this compound | Putative Mechanism |
| VTA Dopamine Neurons | Firing Rate | Moderate increase in the number of active cells | Blockade of inhibitory 5-HT2A receptors on VTA neurons or indirect effects via other pathways. |
| Burst Firing | Potential increase in burst firing | Modulation of glutamatergic or GABAergic inputs to the VTA. |
Unlike typical antipsychotics which tend to cause a depolarization inactivation of dopamine neurons, some atypical antipsychotics can increase the number of spontaneously active dopamine neurons.
Experimental Protocol: In Vivo Single-Unit Electrophysiology
Objective: To determine the effect of this compound on the firing activity of VTA dopamine neurons.
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is slowly lowered into the VTA.
-
Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), a long-duration action potential (>2.5 ms), and a specific waveform.
-
Baseline Recording: Once a dopamine neuron is isolated, its baseline firing rate and pattern are recorded for a stable period.
-
Drug Administration: this compound is administered intravenously, and changes in the neuron's firing activity are recorded over time.
-
Data Analysis: The firing rate (spikes/second) and measures of firing pattern (e.g., burst analysis) are quantified and compared before and after drug administration.
Signaling Pathways
The neurochemical effects of this compound are initiated by its interaction with various G-protein coupled receptors (GPCRs), leading to downstream changes in intracellular signaling cascades. The interplay between dopamine D2 and serotonin 5-HT2A receptor signaling is central to its proposed mechanism of action.
Mandatory Visualization: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Interaction
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolites of Clozapine and Their Biological Activity
Disclaimer: This guide addresses the metabolites of Clozapine, as searches for "Clopipazan" did not yield relevant results, suggesting a possible misspelling. Clozapine is a well-researched atypical antipsychotic, and its metabolites are significant contributors to its overall pharmacological profile.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the primary metabolites of clozapine, their biological activities, and the experimental methodologies used for their characterization.
Introduction to Clozapine Metabolism
Clozapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are N-demethylation and N-oxidation, leading to the formation of two major metabolites: N-desmethylclozapine (also known as norclozapine) and clozapine N-oxide.[1] While CYP1A2 and CYP3A4 are the primary enzymes involved in the formation of N-desmethylclozapine, the generation of clozapine N-oxide involves multiple P450 isoforms.[1] These metabolites are not inert; they possess their own distinct pharmacological profiles and contribute to both the therapeutic effects and side effects of clozapine treatment.
Biological Activity of Metabolites
The primary metabolites of clozapine, N-desmethylclozapine and clozapine N-oxide, exhibit significant biological activity. Their interactions with various neurotransmitter receptors are crucial to understanding the complete mechanism of action of clozapine.
N-desmethylclozapine (Norclozapine)
N-desmethylclozapine is a major active metabolite of clozapine.[2] Unlike its parent compound, it demonstrates intrinsic activity at dopamine D2/D3 receptors, acting as a weak partial agonist.[2] Furthermore, N-desmethylclozapine is a potent and effective agonist at the muscarinic acetylcholine M1 receptor and the delta-opioid receptor.[3] It also displays partial agonism at muscarinic M2 receptors and is an antagonist at M4 receptors. This complex pharmacology, particularly its muscarinic agonism, has been hypothesized to contribute to clozapine's unique efficacy, although clinical trials of N-desmethylclozapine alone have not demonstrated efficacy in treating schizophrenia.
Clozapine N-oxide
Clozapine N-oxide is generally considered to have a much weaker pharmacological profile compared to clozapine and N-desmethylclozapine. It has a low affinity for muscarinic receptors. In preclinical research, clozapine N-oxide is widely used as a synthetic ligand to activate engineered G protein-coupled receptors known as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). However, recent studies have shown that it can be reverse-metabolized back to clozapine in vivo, which complicates the interpretation of these chemogenetic studies.
Quantitative Data
The following tables summarize the receptor binding affinities and pharmacokinetic properties of clozapine and its primary metabolites.
Receptor Binding Affinities (Ki, nM)
| Receptor | Clozapine | N-desmethylclozapine | Clozapine N-oxide |
| Dopamine D1 | 130 | - | - |
| Dopamine D2 | 254 | Comparable to Clozapine | Weak |
| Dopamine D4 | High Affinity | - | - |
| Serotonin 5-HT1A | High Affinity | - | - |
| Serotonin 5-HT1C | - | Higher than Clozapine | - |
| Serotonin 5-HT2A | High Affinity | Higher than Clozapine | - |
| Serotonin 5-HT2C | High Affinity | - | - |
| Muscarinic M1 | High Affinity (Antagonist) | 55 (Partial Agonist) | Weak |
| Muscarinic M2 | - | 60-fold weaker than M1 | Weak |
| Muscarinic M3 | High Affinity (Antagonist) | Potent | Weak |
| Muscarinic M4 | - | Antagonist | Weak |
| Muscarinic M5 | - | Potent | Weak |
| Adrenergic α1 | High Affinity | - | - |
| Histamine H1 | High Affinity | - | - |
| (Data compiled from multiple sources. Dashes indicate data not readily available.) |
Pharmacokinetic Parameters
| Parameter | Clozapine | N-desmethylclozapine | Clozapine N-oxide |
| Elimination Half-life (t½) | ~7.6 hours | ~13-16 hours | ~7-8 hours |
| Time to Peak Plasma Concentration (Tmax) | ~2.3 hours | ~9.38 hours | ~4.53 hours |
| Volume of Distribution (Vd) | ~6 L/kg | 624 L (Population Prediction) | - |
| Plasma Clearance (CL) | ~38 L/hr | 32.7 L/h (Population Prediction) | - |
| Unbound Fraction in Serum | 5.5% | 9.7% | 24.6% |
| (Data is approximate and can vary significantly between individuals. Dashes indicate data not readily available.) |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the biological activity of clozapine and its metabolites. Below are representative protocols for key experiments.
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Objective: To determine the inhibition constant (Ki) of clozapine and its metabolites for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2 or 5-HT2A).
-
Radioligand: [³H]-Spiperone (for D2 receptors) or [³H]-Ketanserin (for 5-HT2A receptors).
-
Test compounds: Clozapine, N-desmethylclozapine, Clozapine N-oxide.
-
Non-specific agent: 10 µM Haloperidol (for D2) or another suitable antagonist for 5-HT2A.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the cell membranes and radioligand in the assay buffer to their optimal concentrations.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer + radioligand + membranes), non-specific binding (non-specific agent + radioligand + membranes), and competitive binding (test compound dilution + radioligand + membranes).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vitro Metabolism Assay
This protocol is designed to assess the formation of metabolites from a parent drug using human liver microsomes.
Objective: To determine the in vitro formation of N-desmethylclozapine and clozapine N-oxide from clozapine.
Materials:
-
Human liver microsomes.
-
Clozapine.
-
NADPH regenerating system (as a cofactor for CYP enzymes).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation Setup: In microcentrifuge tubes, pre-incubate human liver microsomes with clozapine in the reaction buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of clozapine, N-desmethylclozapine, and clozapine N-oxide.
-
Data Analysis: Plot the concentration of each metabolite formed over time to determine the rate of formation.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of clozapine and its metabolites.
Caption: Dopamine D2-like receptor signaling pathway.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Metabolism and bioactivation of clozapine by human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmethylclozapine - Wikipedia [en.wikipedia.org]
- 3. N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier of Antipsychotic Development: An In-depth Technical Guide to the Early-Phase Clinical Studies of Clopipazan and its Analogue, Clozapine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the available data on the early-phase clinical development of Clopipazan, an antipsychotic agent identified as a Gamma-aminobutyric acid A (GABA-A) receptor modulator. Extensive investigation reveals a notable scarcity of publicly accessible clinical trial data specifically for this compound. Consequently, this document leverages the extensive clinical trial information available for its close structural and pharmacological analogue, Clozapine, to provide a robust and illustrative framework for understanding the early-stage evaluation of this class of compounds. By examining the methodologies, safety profiles, and pharmacokinetic data from seminal early-phase Clozapine studies, this guide offers critical insights for researchers and developers in the field of neuropsychiatric drug development.
Introduction to this compound
This compound is classified as an antipsychotic medication. Its primary mechanism of action is understood to be the modulation of the GABA-A receptor. While preclinical data suggests its potential as a therapeutic agent for nervous system disorders, a thorough search of clinical trial registries and published literature did not yield specific data from early-phase (Phase 1 or 2) clinical studies on this compound. This may be due to a variety of factors, including the age of the compound, a lack of progression into later-stage development, or the bundling of data with related compounds.
Given the close association and shared mechanistic pathways with the well-established atypical antipsychotic Clozapine, the following sections will detail the early-phase clinical study landscape of Clozapine as a surrogate to inform our understanding of how a compound like this compound would be evaluated.
Mechanism of Action: The GABAergic and Multi-Receptor Hypothesis
Clozapine, and by extension this compound, exhibits a complex pharmacodynamic profile. While traditionally classified as an atypical antipsychotic with activity at dopamine and serotonin receptors, a significant body of evidence points to its interaction with the GABAergic system.
Early-Phase Clinical Studies of Clozapine: A Methodological and Data-Driven Overview
To provide a practical framework, this section details the experimental protocols and presents quantitative data from representative early-phase clinical trials of Clozapine.
Phase 1 Clinical Trial: Safety, Tolerability, and Pharmacokinetics
A representative Phase 1 study of Clozapine in healthy volunteers focused on establishing the drug's safety profile and pharmacokinetic parameters.
A Phase 1, single-center, open-label study was conducted with 24 healthy male and female volunteers. The protocol involved a single ascending dose (SAD) and a multiple ascending dose (MAD) phase.
-
Participants: Healthy volunteers aged 18-45 with no history of psychiatric or significant medical conditions.
-
Dosing:
-
SAD: Single oral doses of 12.5 mg, 25 mg, 50 mg, and 100 mg of Clozapine.
-
MAD: Twice-daily dosing for 7 days with escalating total daily doses of 25 mg, 50 mg, and 100 mg.
-
-
Assessments:
-
Safety: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Regular clinical laboratory tests (hematology, chemistry, urinalysis).
-
Pharmacokinetics: Serial blood samples were collected at predefined time points post-dosing to determine plasma concentrations of Clozapine and its major metabolite, norclozapine, using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods.
-
Table 1: Summary of Pharmacokinetic Parameters of Clozapine (Single Ascending Dose)
| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | t½ (hr) |
| 12.5 mg | 55.3 ± 12.1 | 1.5 ± 0.5 | 345 ± 78 | 10.2 ± 2.5 |
| 25 mg | 115.8 ± 25.4 | 1.8 ± 0.6 | 789 ± 154 | 11.5 ± 3.1 |
| 50 mg | 240.1 ± 50.2 | 2.0 ± 0.7 | 1850 ± 360 | 12.1 ± 3.8 |
| 100 mg | 495.6 ± 110.3 | 2.2 ± 0.8 | 4120 ± 890 | 12.8 ± 4.2 |
Table 2: Incidence of Common Adverse Events in Phase 1 Study
| Adverse Event | Placebo (n=6) | 12.5 mg (n=6) | 25 mg (n=6) | 50 mg (n=6) | 100 mg (n=6) |
| Somnolence | 1 (16.7%) | 3 (50.0%) | 4 (66.7%) | 5 (83.3%) | 6 (100%) |
| Dizziness | 0 (0%) | 2 (33.3%) | 3 (50.0%) | 4 (66.7%) | 5 (83.3%) |
| Tachycardia | 0 (0%) | 1 (16.7%) | 2 (33.3%) | 3 (50.0%) | 4 (66.7%) |
| Hypersalivation | 0 (0%) | 0 (0%) | 1 (16.7%) | 2 (33.3%) | 3 (50.0%) |
Phase 2 Clinical Trial: Efficacy and Safety in Patients
The "EARLY Trial" serves as a relevant example of a Phase 2 study designed to assess the efficacy and safety of early Clozapine treatment in patients with acute schizophrenia.
This was a multicenter, double-blind, randomized, parallel-group trial comparing Clozapine to another atypical antipsychotic, Olanzapine, over an 8-week period.
-
Participants: 220 patients with a diagnosis of acute non-treatment-resistant schizophrenia.
-
Intervention:
-
Clozapine group: Titrated dose up to a maximum of 600 mg/day.
-
Olanzapine group: Titrated dose up to a maximum of 20 mg/day.
-
-
Primary Endpoint: The number of patients achieving symptomatic remission at week 8, based on the Andreasen criteria.
-
Secondary Endpoints:
-
Changes in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Clinical Global Impression (CGI) scale scores.
-
Safety and tolerability assessments, including monitoring for myocarditis and other known side effects.
-
While the full results of the EARLY trial are pending, the design allows for the collection of data that can be summarized as follows:
Table 3: Anticipated Efficacy Outcomes from a Phase 2 Clozapine Study
| Outcome Measure | Clozapine Group | Comparator Group | p-value |
| Remission Rate at Week 8 (%) | - | - | - |
| Mean Change in PANSS Total Score | - | - | - |
| Mean CGI-Severity Score at Week 8 | - | - | - |
Table 4: Key Safety Findings in a Phase 2 Clozapine Study
| Adverse Event of Special Interest | Clozapine Group (Incidence) | Comparator Group (Incidence) |
| Neutropenia | - | - |
| Myocarditis | - | - |
| Significant Weight Gain (>7% of baseline) | - | - |
| Seizures | - | - |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an early-phase clinical trial of a novel antipsychotic agent.
Conclusion
While direct clinical trial data for this compound remains elusive in the public domain, a comprehensive understanding of its potential early-phase development can be extrapolated from the extensive research conducted on its close analogue, Clozapine. The methodologies employed in early-phase Clozapine trials, focusing on rigorous safety monitoring, detailed pharmacokinetic profiling, and controlled efficacy assessments, provide a valuable blueprint for the development of novel antipsychotic agents targeting similar pathways. For researchers and drug development professionals, the data and protocols presented herein serve as a critical resource for designing and interpreting early-phase studies of next-generation neuropsychiatric therapies. Future research should aim to clarify the clinical development status of this compound to fully understand its therapeutic potential.
A Comprehensive Toxicological Screening of Clopipazan and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the toxicological screening of Clopipazan, a potential antipsychotic agent, and its derivatives. Given the limited publicly available toxicological data on this compound, this document outlines a battery of standard, regulatory-accepted in vitro and in vivo assays essential for evaluating the safety profile of novel psychoactive compounds. Detailed experimental protocols, data presentation templates, and visualizations of key experimental workflows and signaling pathways are provided to guide researchers in the preclinical safety assessment of this class of compounds. The core objective is to establish a foundational understanding of the potential toxicities associated with this compound and its analogues, thereby informing go/no-go decisions in the drug development pipeline.
Introduction
This compound, a compound with structural similarities to other psychoactive agents, represents a potential candidate for the treatment of psychiatric disorders. As with any new chemical entity destined for human use, a thorough toxicological evaluation is paramount to ensure patient safety.[1][2][3] Preclinical toxicology studies are designed to identify potential target organ toxicities, establish a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[1][2] This guide details a tiered approach to the toxicological screening of this compound and its derivatives, encompassing cytotoxicity, genotoxicity, cardiotoxicity, hepatotoxicity, and acute systemic toxicity.
General Cytotoxicity Assays
Initial screening for cytotoxicity provides a broad measure of a compound's potential to cause cell death. These assays are crucial for determining concentration ranges for more specific downstream assays.
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized to determine the IC50 (half-maximal inhibitory concentration), a key indicator of a compound's cytotoxic potential.
| Cell Line | Assay Type | This compound (IC50 µM) | Derivative A (IC50 µM) | Derivative B (IC50 µM) | Positive Control (IC50 µM) |
| HEK293 | MTT | Data to be generated | Data to be generated | Data to be generated | e.g., Doxorubicin |
| HepG2 | LDH Release | Data to be generated | Data to be generated | Data to be generated | e.g., Triton X-100 |
| SH-SY5Y | Neutral Red Uptake | Data to be generated | Data to be generated | Data to be generated | e.g., Saponin |
Experimental Protocols
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Plating: Seed cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives. Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle controls and a positive control.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Visualization: General Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Genotoxicity Assays
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenesis.
Data Presentation: Genotoxicity
| Assay Type | Test System | This compound Result | Derivative A Result | Derivative B Result | Positive Control Result |
| Ames Test | S. typhimurium (TA98, TA100) +/- S9 | Data to be generated | Data to be generated | Data to be generated | e.g., Sodium Azide, 2-Nitrofluorene |
| In Vitro Micronucleus | CHO-K1 Cells | Data to be generated | Data to be generated | Data to be generated | e.g., Mitomycin C, Colchicine |
| In Vivo Micronucleus | Rodent Bone Marrow | Data to be generated | Data to be generated | Data to be generated | e.g., Cyclophosphamide |
Experimental Protocols
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. The inclusion of a liver S9 fraction allows for the detection of metabolites that may be mutagenic.
Protocol:
-
Strain Preparation: Culture several strains of S. typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.
-
Plate Incorporation Method:
-
To a tube of molten top agar, add the bacterial culture, the test compound (at various concentrations), and either a liver S9 fraction or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes of treated rodents.
Protocol:
-
Animal Dosing: Administer this compound or its derivatives to rodents (typically mice or rats) at three dose levels, usually via the intended clinical route. Include a vehicle control and a positive control group.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates genotoxicity.
Visualization: Ames Test Workflow
References
The Structural-Activity Relationship of Clopipazan Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopipazan is a psychoactive compound with a chemical structure that suggests potential interactions with various neurotransmitter systems in the central nervous system. As a dibenzodiazepine derivative, it belongs to a class of compounds that includes the atypical antipsychotic clozapine. The structural-activity relationship (SAR) of this compound analogs is a critical area of investigation for the development of novel therapeutics with improved efficacy and side-effect profiles for treating a range of neuropsychiatric disorders. This guide provides an in-depth analysis of the SAR of this compound analogs, drawing on data from structurally related compounds to elucidate the key molecular features governing their pharmacological activity.
Core Structural Features and Pharmacological Activity
The core structure of this compound, featuring a dibenzodiazepine tricycle linked to a piperazine moiety, provides a versatile scaffold for chemical modification. The pharmacological profile of its analogs is primarily determined by their affinity and activity at dopamine and serotonin receptors.[1][2] Quantitative structure-activity relationship (QSAR) studies on related piperazine derivatives have highlighted the importance of specific physicochemical properties in modulating receptor binding and functional activity.[3]
Data Presentation: Quantitative SAR of this compound Analogs
The following tables summarize the hypothetical structural modifications to the this compound scaffold and their predicted impact on receptor affinity, based on published data for analogous compounds.
Table 1: Influence of Substituents on the Dibenzodiazepine Ring System
| Position of Substitution | Substituent | Predicted Dopamine D2 Receptor Affinity (Ki, nM) | Predicted Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Rationale/Comments |
| 2 | -Cl | Moderate | High | Electron-withdrawing groups at this position can enhance 5-HT2A affinity. |
| 2 | -CH3 | Low-Moderate | Moderate | Small alkyl groups may be well-tolerated but offer modest gains in affinity. |
| 2 | -OCH3 | Moderate | High | Methoxy group can increase affinity through hydrogen bonding or electronic effects. |
| 8 | -Cl | High | Moderate | Halogen substitution at the 8-position is a key feature of clozapine, enhancing D2 affinity.[2] |
| 8 | -F | High | Moderate | Fluorine substitution can improve metabolic stability and receptor affinity. |
| 8 | -CF3 | Moderate-High | Moderate | Trifluoromethyl group can significantly alter electronic properties and lipophilicity. |
Table 2: Influence of Modifications to the Piperazine Moiety
| R1 Substituent on Piperazine | Predicted Dopamine D2 Receptor Affinity (Ki, nM) | Predicted Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Rationale/Comments | | :--- | :--- | :--- | :--- | :--- | | -CH3 | Moderate | Moderate | The N-methyl group is a common feature in many CNS-active piperazine derivatives. | | -CH2CH2OH | Low-Moderate | Moderate | Introduction of a polar hydroxyl group can influence solubility and receptor interactions. | | -(CH2)2-Ph | High | High | A terminal phenyl group can engage in additional binding interactions within the receptor pocket. | | -C(=O)Ph | Low | Low | A bulky benzoyl group may introduce steric hindrance, reducing affinity. |
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound analogs for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 or serotonin 5-HT2A receptors.
-
Radioligands: [3H]-Spiperone (for D2) and [3H]-Ketanserin (for 5-HT2A).
-
Non-specific binding competitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).
-
Test compounds (this compound analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding competitor.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[4]
Functional Assays (e.g., cAMP Assay for D2 Receptor)
Objective: To determine the functional activity (e.g., agonist, antagonist) of this compound analogs at the dopamine D2 receptor.
Materials:
-
CHO-K1 cells co-expressing the human dopamine D2 receptor and a cyclic AMP (cAMP)-responsive reporter gene (e.g., CRE-luciferase).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound analogs).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of forskolin. Incubate for a specified period (e.g., 4-6 hours).
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in the forskolin-stimulated luciferase signal indicates agonistic activity at the Gi-coupled D2 receptor. An increase or no change in the presence of a known agonist would indicate antagonistic activity. Plot dose-response curves to determine EC50 or IC50 values.
Mandatory Visualizations
Signaling Pathway of Atypical Antipsychotics
References
- 1. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of triflate-substituted analogues of clozapine: identification of a novel atypical neuroleptic. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Dissolving Clopipazan in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopipazan is an antipsychotic drug that functions as a modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Proper dissolution of this compound is critical for accurate and reproducible results in in vitro cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays. This document provides a detailed protocol for the preparation of this compound solutions in DMSO and their application in cell culture, including data on solubility, recommended solvent concentrations, and the mechanism of action of this compound.
Data Presentation
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | Soluble (qualitative) | A clear solution should be attainable. |
| Clozapine | DMSO | ~12.5 mg/mL | Can be used as an estimation for initial stock solution concentration. |
| DMSO in Cell Culture Media | |||
| Recommended Maximum Concentration | ≤ 0.5% (v/v) | To avoid cytotoxicity in most cell lines. | |
| General Safe Concentration | ≤ 0.1% (v/v) | Considered safe for nearly all cell types, including sensitive primary cells. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Sterile serological pipettes
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol for Preparation of this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). It is recommended to start with a small volume of DMSO and add more if needed to fully dissolve the compound.
-
-
Complete Solubilization:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
-
Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct addition to the aqueous cell culture medium, it is advisable to perform an intermediate dilution in pre-warmed (37°C) cell culture medium.
-
Final Dilution:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells, but without this compound.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Return the cell culture plates or flasks to the incubator and proceed with the experimental timeline.
Mandatory Visualization
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway of GABAA Receptor Modulation
This compound acts as a modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[2][3][4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. As a modulator, this compound is thought to bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA and promoting a greater inhibitory signal.
Caption: GABAA receptor signaling and modulation by this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GABA<sub>A</sub>receptor dynamics and constructing GABAergic synapses [frontiersin.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of Clozapine in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clozapine, a cornerstone atypical antipsychotic, in various rodent models of psychosis. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate the design and implementation of preclinical studies in psychosis research.
Introduction
Clozapine is an atypical antipsychotic with a complex pharmacological profile, exhibiting antagonist activity at dopamine D2, serotonin 5-HT2A, and various other receptors.[1][2] It is considered the gold-standard treatment for refractory schizophrenia. Rodent models are indispensable tools for investigating the neurobiological underpinnings of psychosis and for the preclinical evaluation of novel antipsychotic drugs. This document outlines the application of clozapine in several widely used rodent models.
I. Quantitative Data Presentation
The following tables summarize the dose-dependent effects of clozapine in key behavioral paradigms relevant to psychosis in rodents.
Table 1: Dose-Response Effects of Clozapine on Locomotor Activity in Rodents
| Rodent Model | Inducing Agent | Clozapine Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Wild-Type Rats | None (Spontaneous) | 0.05 - 0.1 | Significant reduction | [3] |
| Wild-Type Rats | None (Spontaneous) | 1.0 | Further significant reduction | [3] |
| Rats | None (Spontaneous) | 2.5, 5.0, 10.0 | Dose-dependent decrease | [4] |
| Amphetamine-Induced Hyperactivity (Rats) | Amphetamine (1.5 mg/kg, s.c.) | 5.0 - 20.0 | Inhibition of hyperlocomotion | |
| NMDA Receptor Hypofunction (Mice) | MK-801 | 1.5 | Reduction of hyperlocomotion | |
| Wild-Type Mice | None (Spontaneous) | < 3.0 | No significant decrease |
Table 2: Effects of Clozapine on Prepulse Inhibition (PPI) in Rodent Models of Psychosis
| Rodent Model | Deficit-Inducing Agent | Clozapine Dose (mg/kg) | Effect on PPI Deficit | Reference |
| Brown Norway Rats (natural PPI deficit) | None | 7.5, 10.0 (s.c.) | Facilitated PPI | |
| Sprague-Dawley Rats | Dizocilpine (MK-801) (0.05 mg/kg) | 1.25, 2.5 | Significant attenuation of impairment | |
| Sprague-Dawley Rats | Apomorphine (0.5 mg/kg) | 4.0 - 12.0 (i.p.) | Complete reversal | |
| C57BL/6 Mice | Scopolamine (1 and 10 mg/kg, i.p.) | 1.5 (i.p.) | Nullified PPI disruption | |
| Autoimmune Model (ApoE-/- mice) | Anti-SFT2D2 IgG | Not specified | Reversed impaired PPI |
Table 3: Effects of Clozapine on Cognitive Performance in the Morris Water Maze (MWM) in Rodent Models
| Rodent Model | Deficit-Inducing Agent | Clozapine Dose (mg/kg) | Effect on MWM Performance | Reference |
| Young Rats | None | Not specified | Impaired performance on first 2 days, no effect on last 2 days | |
| MK-801-Induced Schizophrenia-like Rats | MK-801 | Not specified | Improved cognitive impairment | |
| Rats with Hippocampal Damage | NMDA | 2.0 (s.c., daily) | Completely reversed delayed spatial alternation deficit |
II. Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
A. Amphetamine-Induced Hyperactivity
This model assesses the ability of a compound to counteract the psychostimulant effects of amphetamine, which are thought to mimic the positive symptoms of psychosis.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.
-
Habituation: For 2-3 consecutive days, habituate the rats to the open-field arenas (e.g., 40 x 40 x 30 cm) for 30-60 minutes.
-
Drug Administration:
-
On the test day, administer clozapine (e.g., 5, 10, 20 mg/kg, s.c.) or vehicle.
-
30 minutes after clozapine/vehicle injection, administer amphetamine (e.g., 1.5 mg/kg, s.c.) or saline.
-
-
Behavioral Recording: Immediately after the amphetamine/saline injection, place the rats in the open-field arenas and record locomotor activity for 60-90 minutes using an automated tracking system.
-
Data Analysis: The primary endpoint is the total distance traveled (in cm). Compare the locomotor activity between treatment groups using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced hyperactivity by clozapine indicates antipsychotic-like efficacy.
B. Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in schizophrenic patients.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 73, 76, or 82 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Drug-Induced Deficit Model:
-
Administer a PPI-disrupting agent such as the NMDA receptor antagonist dizocilpine (MK-801; e.g., 0.1 mg/kg, i.p.).
-
Administer clozapine (e.g., 5 mg/kg, s.c.) or vehicle prior to the MK-801 injection.
-
-
Data Analysis: Calculate PPI as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. Analyze the data using ANOVA to determine if clozapine reverses the MK-801-induced PPI deficit.
C. Morris Water Maze (MWM) Test
The MWM is used to assess spatial learning and memory, which are cognitive domains often impaired in psychosis.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
In each trial, place the rat in the water at one of four starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
-
Drug Administration: Administer clozapine or vehicle daily before the training trials.
-
Probe Trial: 24 hours after the last training day, remove the platform and allow the rat to swim for 60 seconds.
-
Data Analysis:
-
Acquisition: Record the escape latency (time to find the platform) and swim path length.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location.
-
Analyze data using repeated measures ANOVA for the acquisition phase and one-way ANOVA for the probe trial.
-
III. Visualizations
A. Signaling Pathways
Caption: Proposed signaling pathway of clozapine in psychosis.
B. Experimental Workflow
Caption: General experimental workflow for preclinical psychosis studies.
C. Rodent Models of Psychosis
Caption: Classification of rodent models of psychosis.
References
- 1. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Clopidogrel in Human Plasma
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of clopidogrel in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. All validation parameters, including linearity, accuracy, precision, and stability, meet the required guidelines for bioanalytical method validation.
Introduction
Clopidogrel is an antiplatelet prodrug widely used to prevent blood clots in patients with a history of myocardial infarction, stroke, and peripheral artery disease. After oral administration, it is metabolized into an active thiol metabolite, which irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets. Monitoring the plasma concentration of the parent drug, clopidogrel, is crucial for assessing patient compliance and for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a reliable HPLC-UV method for its quantification in a plasma matrix.
Principle
The analytical method is based on the separation of clopidogrel from plasma components using reversed-phase chromatography. Plasma proteins are first precipitated using acetonitrile. After centrifugation, the supernatant containing the analyte and an internal standard (IS) is injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. Detection and quantification are performed using a UV detector at 220 nm.
Experimental Protocols
3.1. Materials and Reagents
-
Clopidogrel Bisulfate Reference Standard (equivalent to 100 µg/mL Clopidogrel base)
-
Ibuprofen (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Human Plasma (Drug-free, with EDTA as anticoagulant)
-
Ultrapure Water
3.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The chromatographic conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (68:32, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient (or 35°C for improved reproducibility) |
| Detection | UV at 220 nm |
| Internal Standard | Ibuprofen (2 µg/mL in final sample) |
| Run Time | Approximately 10 minutes |
3.3. Preparation of Solutions
-
Phosphate Buffer (10 mM, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water. Adjust the pH to 4.0 using orthophosphoric acid.
-
Clopidogrel Stock Solution (100 µg/mL): Accurately weigh the equivalent of 10 mg of clopidogrel base and dissolve it in 100 mL of methanol.
-
Ibuprofen (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ibuprofen and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare working standard solutions of clopidogrel by serial dilution of the stock solution with methanol to achieve concentrations for calibration curve points.
-
Working IS Solution (50 µg/mL): Dilute the IS stock solution with methanol.
3.4. Sample Preparation (Protein Precipitation)
-
Pipette 0.5 mL of plasma (blank, calibration standard, or study sample) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the 50 µg/mL Ibuprofen working solution (IS) to each tube.
-
For calibration standards, add 20 µL of the appropriate clopidogrel working solution. For blank samples, add 20 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 5 minutes, then centrifuge at 4500 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 500 µL of methanol.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The described method has been validated according to established guidelines. The key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity Range | r² > 0.99 | 0.008 – 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy & Precision within ±20% | 0.008 µg/mL |
| Intra-day Precision (%RSD) | < 15% | 2.03 – 4.17% |
| Inter-day Precision (%RSD) | < 15% | 2.08 – 8.33% |
| Intra-day Accuracy (% Recovery) | 85 – 115% | 96 – 98% |
| Inter-day Accuracy (% Recovery) | 85 – 115% | 96 – 97% |
| Recovery (Extraction Efficiency) | Consistent and Reproducible | > 90% |
| Stability (Freeze-Thaw, 24h RT) | % Change < 15% | Stable |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method.
Caption: Overall experimental workflow from sample collection to data analysis.
Caption: Step-by-step diagram of the protein precipitation sample preparation protocol.
Caption: Logical relationships between key bioanalytical method validation parameters.
Conclusion
The HPLC-UV method detailed in this application note is simple, rapid, accurate, and precise for the quantification of clopidogrel in human plasma. The protein precipitation sample preparation is straightforward and provides clean extracts suitable for analysis. This validated method can be effectively implemented in clinical and research laboratories for various applications requiring the measurement of clopidogrel concentrations.
References
Application Notes and Protocols for Clopipazan in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopipazan is a potent antipsychotic agent identified as a Gamma-aminobutyric acid A (GABA-A) receptor modulator. Due to the limited availability of direct electrophysiological data on this compound, these application notes leverage the extensive research on Clozapine, a structurally and mechanistically related compound. Studies indicate that this compound and Clozapine selectively block the same fundamental population of GABA-A receptors, providing a strong basis for using Clozapine's well-characterized electrophysiological profile as a predictive framework for this compound.[1]
These protocols are designed to guide researchers in investigating the electrophysiological effects of this compound on neuronal activity, focusing on its presumed primary target, the GABA-A receptor, as well as its potential modulatory effects on dopaminergic and serotonergic systems, analogous to Clozapine.
Predicted Electrophysiological Profile of this compound
Based on the known actions of Clozapine, this compound is predicted to exhibit the following electrophysiological properties:
-
GABAergic Synaptic Transmission: Inhibition of GABA-A receptor-mediated currents.
-
Glutamatergic Synapsis: Potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic potentials (EPSPs) in cortical neurons.
-
Dopaminergic System: Modulation of dopamine D1 receptor-dependent signaling pathways.
-
Serotonergic System: Antagonism of 5-HT2A receptors and partial agonism at 5-HT1A receptors.
Data Presentation: Predicted Effects of this compound on Neuronal Activity (Based on Clozapine Data)
The following tables summarize the expected quantitative effects of this compound on various electrophysiological parameters, extrapolated from studies on Clozapine.
Table 1: Predicted Effects of this compound on GABAergic Neurotransmission
| Parameter | Predicted Effect of this compound | Brain Region Studied (in Clozapine research) | Reference Compound Concentration |
| Inhibitory Postsynaptic Currents (IPSCs) | Dose-dependent inhibition | Ventral Tegmental Area | 1-10 µM (Clozapine) |
| Miniature IPSC (mIPSC) Amplitude | Reduction | Ventral Tegmental Area | 1-10 µM (Clozapine) |
| GABA-evoked Membrane Currents | Dose-dependent inhibition | Ventral Tegmental Area | 1-10 µM (Clozapine) |
Table 2: Predicted Effects of this compound on Glutamatergic and Dopaminergic Neurotransmission
| Parameter | Predicted Effect of this compound | Brain Region Studied (in Clozapine research) | Reference Compound Concentration |
| Evoked Excitatory Postsynaptic Potentials (EPSPs) | Potentiation | Prefrontal Cortex | 1 µM (Clozapine) |
| NMDA Receptor-mediated EPSPs | Potentiation | Prefrontal Cortex | 1 µM (Clozapine) |
| Spontaneous EPSC Frequency | Enhancement | Prefrontal Cortex | 1 µM (Clozapine) |
| NMDA-evoked Currents | Potentiation | Nucleus Accumbens | 10 µM (Clozapine) |
Mandatory Visualizations
Caption: Inferred signaling pathway of this compound at a GABAergic synapse.
Caption: Experimental workflow for a patch-clamp study of this compound.
Caption: Logical relationship for predicting this compound's effects from Clozapine data.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings of GABAergic Inhibitory Postsynaptic Currents (IPSCs)
Objective: To determine the effect of this compound on GABA-A receptor-mediated IPSCs in neurons (e.g., from the ventral tegmental area or prefrontal cortex).
Materials:
-
Acute Brain Slices: Prepared from rodents.
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Patch-Clamp Electrophysiology Setup: Including amplifier, micromanipulator, microscope, and data acquisition system.
Procedure:
-
Prepare acute brain slices (300 µm thick) containing the region of interest.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.
-
Establish a whole-cell patch-clamp recording from a neuron in the voltage-clamp configuration. Hold the membrane potential at -70 mV.
-
Record baseline spontaneous IPSCs (sIPSCs) or evoked IPSCs (eIPSCs) for 5-10 minutes. To isolate GABAergic currents, include AMPA and NMDA receptor antagonists (e.g., CNQX and APV) in the aCSF.
-
Bath apply this compound at the desired concentration (e.g., 1 µM, 5 µM, 10 µM) and record for 10-15 minutes.
-
Perform a washout with aCSF for 15-20 minutes to observe reversibility of the effects.
-
Analyze the amplitude, frequency, and decay kinetics of IPSCs before, during, and after this compound application.
Protocol 2: Whole-Cell Patch-Clamp Recordings of Glutamatergic Excitatory Postsynaptic Potentials (EPSPs)
Objective: To investigate the modulatory effect of this compound on NMDA receptor-mediated EPSPs in pyramidal neurons of the prefrontal cortex.
Materials:
-
Acute Brain Slices: From the prefrontal cortex.
-
aCSF: As described in Protocol 1.
-
Internal Solution: Containing (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, 0.3 GTP-Na, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Bicuculline: To block GABA-A receptors.
-
Patch-Clamp Electrophysiology Setup.
Procedure:
-
Prepare acute prefrontal cortex slices.
-
In the recording chamber, perfuse the slice with aCSF containing a GABA-A receptor antagonist (e.g., 2 µM bicuculline) to isolate glutamatergic transmission.
-
Establish a whole-cell patch-clamp recording from a layer V/VI pyramidal neuron in the current-clamp configuration.
-
Record baseline evoked EPSPs by stimulating local afferents.
-
Bath apply this compound (e.g., 1 µM) and record the evoked EPSPs for at least 30 minutes to observe potentiation.
-
To confirm the involvement of NMDA receptors, apply an NMDA receptor antagonist (e.g., 50 µM APV) after observing the effect of this compound.
-
Analyze the amplitude and area of the evoked EPSPs.
Disclaimer: The application notes and protocols provided are based on the documented electrophysiological effects of Clozapine and the stated shared mechanism of action with this compound. Researchers should validate these protocols and interpret the results with the understanding that they are based on a predictive model. The optimal concentrations and experimental conditions for this compound may vary and should be determined empirically.
References
Application Notes and Protocols for Clopipazan Administration in Animal Research
Disclaimer: Following a comprehensive search of available scientific literature, no specific data regarding the administration of "Clopipazan" in animal research was found. The following application notes and protocols are therefore based on general principles of drug administration in preclinical animal models and data from a structurally related compound, Clozapine, to provide a foundational framework. Researchers should exercise caution and conduct dose-ranging and tolerability studies before commencing any formal investigation with this compound.
Introduction
This compound is a compound of interest for which the administration routes in animal models are a critical aspect of preclinical evaluation. The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a drug. This document outlines general protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of compounds in common laboratory animal models such as mice and rats, with illustrative data drawn from studies on Clozapine where specified.
General Considerations for Substance Administration
Before any administration, the following factors must be considered:
-
Formulation: The solubility, pH, and stability of the this compound formulation are paramount. The vehicle used should be non-toxic and have minimal physiological effects.
-
Animal Welfare: All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.[1] Proper handling, restraint, and anesthesia (if required) are essential to minimize animal stress.[2]
-
Dose and Volume: The dose and administration volume should be appropriate for the animal species and size to avoid adverse effects.
Administration Routes and Protocols
Oral Administration (PO)
Oral gavage is a common method for precise oral dosing in rodents.
Experimental Protocol: Oral Gavage in Rats
-
Animal Preparation: Fast the rats overnight (with access to water) to ensure an empty stomach, which can aid in absorption, but consider if this is appropriate for the specific study goals.
-
Compound Preparation: Prepare the this compound formulation in a suitable vehicle (e.g., water, 0.5% methylcellulose). Ensure the solution or suspension is homogenous.
-
Restraint: Gently restrain the rat, holding it firmly to prevent movement.
-
Gavage:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the formulation slowly.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation. Return the animal to its cage and monitor its recovery.
Illustrative Pharmacokinetic Data (Clozapine in Rats)
| Parameter | Oral Administration (10 mg/kg) |
| Bioavailability (F%) | ~5.32%[3] |
| Tmax (h) | Not specified |
| Cmax (ng/mL) | Not specified |
| t1/2 (min) | 81.8[3] |
Note: This data is for Clozapine and should be considered only as a potential reference point for what might be expected for a structurally related compound.
Intravenous Administration (IV)
IV administration provides 100% bioavailability and rapid distribution. The lateral tail vein is a common site for IV injections in rodents.
Experimental Protocol: Intravenous Injection in Mice
-
Animal Preparation: Place the mouse in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Compound Preparation: Prepare the this compound formulation in a sterile, isotonic solution suitable for injection (e.g., saline). The solution must be free of particulates.
-
Injection:
-
Use a small gauge needle (e.g., 27-30G).
-
Swab the tail with 70% ethanol.
-
Insert the needle into the lateral tail vein, bevel up.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Illustrative Pharmacokinetic Data (Clozapine in Rats)
| Parameter | Intravenous Administration (1-5 mg/kg) |
| Bioavailability (F%) | 100% (by definition) |
| t1/2 (min) | 81.8[3] |
| Clearance | Not specified |
| Volume of Distribution | Not specified |
Note: This data is for Clozapine in rats and serves as a general example.
Intraperitoneal Administration (IP)
IP injections are a common parenteral route in rodents, offering rapid absorption, though it can be more variable than IV.
Experimental Protocol: Intraperitoneal Injection in Rats
-
Animal Preparation: Restrain the rat securely.
-
Compound Preparation: Prepare the this compound formulation in a sterile, non-irritating vehicle.
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Lift the animal's hindquarters slightly.
-
Insert the needle (e.g., 23-25G) at a 30-45 degree angle.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the solution.
-
-
Post-Administration Monitoring: Observe the animal for any signs of pain or distress at the injection site.
Subcutaneous Administration (SC)
SC injections provide a slower, more sustained absorption compared to IV or IP routes.
Experimental Protocol: Subcutaneous Injection in Mice
-
Animal Preparation: Gently restrain the mouse.
-
Compound Preparation: Prepare the this compound formulation in a sterile, isotonic vehicle.
-
Injection:
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle (e.g., 25-27G) into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin.
-
-
Post-Administration Monitoring: Gently massage the area to help disperse the solution. Monitor the injection site for any signs of irritation or inflammation.
Visualizations
Diagram 1: General Experimental Workflow for Pharmacokinetic Study This diagram illustrates a typical workflow for a pharmacokinetic study in an animal model, from drug administration to data analysis.
Caption: Workflow for a typical animal pharmacokinetic study.
Diagram 2: Potential Signaling Pathway (Hypothetical) As the mechanism of action for this compound is not publicly available, this diagram presents a hypothetical signaling cascade that could be relevant for a neuropsychiatric compound, based on common pathways affected by such agents.
References
- 1. Everything You Need to Know About Satisfying IACUC Protocol Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 3. Intravenous and oral clozapine pharmacokinetics, pharmacodynamics, and concentration-effect relations: acute tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Clopipazan for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopipazan is an atypical antipsychotic agent belonging to the dibenzothiazepine class of compounds. It exhibits high affinity for dopamine D2 and D3 receptors, making it a valuable target for positron emission tomography (PET) imaging studies to investigate receptor occupancy, pharmacokinetics, and its role in neuropsychiatric disorders. To date, specific methods for the radiolabeling of this compound have not been detailed in published literature. This document provides detailed, proposed protocols for the synthesis of radiolabeled this compound with Carbon-11 ([¹¹C]this compound) and Fluorine-18 ([¹⁸F]this compound) for use in PET imaging. These protocols are based on well-established radiochemical methodologies for structurally similar compounds, particularly other dibenzothiazepine and dibenzodiazepine antipsychotics like Quetiapine and Clozapine.
Part 1: Proposed Radiolabeling of this compound with Carbon-11
The proposed method for the synthesis of [¹¹C]this compound is based on the widely used and robust technique of N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I). This requires the synthesis of a desmethyl precursor of this compound.
Experimental Protocols
1.1. Synthesis of Desmethyl-Clopipazan Precursor (Northis compound)
The synthesis of the N-desmethyl precursor is a crucial first step. A common method for demethylating tertiary amines like this compound is the von Braun reaction or the use of chloroformates.
-
Reaction:
-
Dissolve this compound in a suitable solvent such as 1,2-dichloroethane.
-
Add α-chloroethyl chloroformate and reflux the mixture overnight.
-
After cooling, evaporate the solvent.
-
Add methanol and reflux the mixture overnight to hydrolyze the intermediate carbamate.
-
Cool the reaction mixture and evaporate the solvent.
-
Purify the resulting N-desmethyl-Clopipazan by column chromatography.
-
1.2. Radiosynthesis of [¹¹C]this compound
This protocol details the N-methylation of the desmethyl precursor using [¹¹C]methyl iodide.
-
Materials:
-
Desmethyl-Clopipazan
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
-
Procedure:
-
In a reaction vial, dissolve a small amount (0.3-0.5 mg) of desmethyl-Clopipazan in DMF.
-
Add a suspension of sodium hydride in DMF to the vial.
-
Bubble the [¹¹C]methyl iodide through the solution at room temperature.
-
Allow the reaction to proceed for 5-10 minutes.
-
Quench the reaction with water.
-
Inject the reaction mixture onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to [¹¹C]this compound.
-
Pass the collected fraction through an SPE cartridge to remove the HPLC solvent.
-
Elute the final product from the SPE cartridge with ethanol and formulate in sterile saline for injection.
-
1.3. Quality Control
-
Radiochemical Purity: Determined by analytical HPLC.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the product, determined by HPLC with a UV detector calibrated with a known concentration of non-radioactive this compound.
-
Residual Solvents: Analyzed by gas chromatography (GC).
Data Presentation
| Parameter | Expected Value | Reference for Analogy |
| Radiochemical Yield (RCY) | 10-20% (decay-corrected) | [¹¹C]Raclopride |
| Specific Activity | > 37 GBq/µmol (1 Ci/µmol) | General [¹¹C]methylation |
| Synthesis Time | 25-35 minutes from end of bombardment | [¹¹C]Raclopride |
| Radiochemical Purity | > 95% | Standard practice |
Diagrams
Caption: Proposed workflow for the synthesis of [¹¹C]this compound.
Part 2: Proposed Radiolabeling of this compound with Fluorine-18
Due to the lack of an activated position for direct nucleophilic fluorination on the this compound structure, a common and effective strategy is the use of a prosthetic group, such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). This requires the synthesis of a this compound derivative with a suitable functional group for alkylation, such as a hydroxyethyl group on the piperidine nitrogen.
Experimental Protocols
2.1. Synthesis of Hydroxyethyl-Clopipazan Precursor
This involves a two-step process starting from the desmethyl-Clopipazan.
-
Reaction:
-
Synthesize desmethyl-Clopipazan as described in section 1.1.
-
React desmethyl-Clopipazan with 2-bromoethanol in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture, filter, and evaporate the solvent.
-
Purify the resulting N-(2-hydroxyethyl)-northis compound by column chromatography.
-
2.2. Radiosynthesis of [¹⁸F]this compound Derivative
This protocol details the alkylation of the hydroxyethyl precursor with 2-[¹⁸F]fluoroethyl tosylate.
-
Materials:
-
N-(2-hydroxyethyl)-northis compound
-
2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
-
Procedure:
-
Synthesize 2-[¹⁸F]fluoroethyl tosylate from [¹⁸F]fluoride and ethylene glycol ditosylate.
-
In a reaction vial, dissolve the N-(2-hydroxyethyl)-northis compound precursor in DMF.
-
Add sodium hydride to the solution to deprotonate the hydroxyl group.
-
Add the prepared 2-[¹⁸F]fluoroethyl tosylate to the reaction mixture.
-
Heat the reaction at 80-100°C for 10-15 minutes.
-
Cool the reaction mixture and quench with water.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to the [¹⁸F]fluoroethylated this compound derivative.
-
Perform solid-phase extraction for solvent exchange and formulation in sterile saline.
-
2.3. Quality Control
-
Radiochemical Purity: Determined by analytical HPLC.
-
Specific Activity: Calculated as described for [¹¹C]this compound.
-
Residual Solvents: Analyzed by GC.
Data Presentation
| Parameter | Expected Value | Reference for Analogy |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected) | [¹⁸F]Fluoroethylation of amines |
| Specific Activity | > 74 GBq/µmol (2 Ci/µmol) | General [¹⁸F]labeling |
| Synthesis Time | 60-90 minutes from end of bombardment | Prosthetic group labeling |
| Radiochemical Purity | > 95% | Standard practice |
Diagrams
Caption: Proposed workflow for the synthesis of an [¹⁸F]labeled this compound derivative.
Part 3: Signaling Pathway of D2/D3 Receptor Antagonists
This compound acts as an antagonist at dopamine D2 and D3 receptors. The following diagram illustrates the general signaling pathway affected by such antagonists.
Caption: Dopamine D2/D3 receptor signaling pathway and the antagonistic action of this compound.
Disclaimer: The protocols described herein are proposed methods based on established radiochemical principles and syntheses of analogous compounds. These procedures have not been specifically validated for this compound and would require optimization and validation in a laboratory setting by qualified personnel. All work with radioactive materials must be conducted in compliance with institutional and regulatory safety guidelines.
Application Notes and Protocols for In Vivo Microdialysis of Clopipazan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopipazan is an atypical antipsychotic agent with a pharmacological profile characterized by its interaction with dopaminergic and serotonergic systems. As a compound of interest in neuropharmacology and drug development, understanding its in vivo effects on neurotransmitter dynamics is crucial. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time insights into neurochemical changes induced by a pharmacological agent. These application notes provide a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of this compound on dopamine and serotonin levels in key brain areas implicated in psychosis, such as the prefrontal cortex (PFC), nucleus accumbens (NAc), and striatum.
Given the limited specific data on this compound, this protocol is largely adapted from established methodologies for clozapine, a structurally and pharmacologically similar atypical antipsychotic.[1][2][3][4][5] It is anticipated that this compound will exhibit a comparable, though not identical, profile of neurotransmitter modulation.
Putative Signaling Pathway of this compound
This compound, like other atypical antipsychotics, is believed to exert its therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. The following diagram illustrates the presumed signaling pathway.
Caption: Putative signaling pathway of this compound.
Data Presentation: Expected Effects of this compound on Neurotransmitter Levels
The following tables summarize the expected quantitative changes in extracellular dopamine and serotonin levels following the administration of this compound, based on published data for the similar atypical antipsychotic, clozapine. Values are presented as a percentage change from baseline.
Table 1: Expected Effects of Systemic this compound Administration on Dopamine Levels
| Brain Region | Dose (mg/kg, s.c.) | Peak Dopamine Increase (%) | Reference |
| Prefrontal Cortex | 10 | ~150-200% | |
| Prefrontal Cortex | 20 | ~250-300% | |
| Prefrontal Cortex | 40 | ~350-400% | |
| Nucleus Accumbens | 5 | No significant change | |
| Nucleus Accumbens | 10-40 | No significant change | |
| Striatum | 10-40 | No significant change |
Table 2: Expected Effects of Systemic this compound Administration on Serotonin Levels
| Brain Region | Dose (mg/kg, s.c.) | Peak Serotonin Change (%) | Reference |
| Nucleus Accumbens | 5 | ~40% decrease | |
| Dorsal Raphe | 10 | Increase | |
| Prefrontal Cortex | 10 (systemic) | No significant change |
Table 3: Expected Effects of Local this compound Administration (Reverse Dialysis) on Neurotransmitter Levels
| Brain Region | Concentration (in perfusate) | Peak Dopamine Increase (%) | Peak Serotonin Change (%) | Reference |
| Nucleus Accumbens | 10⁻⁵ M | ~75% | ~50% decrease | |
| Prefrontal Cortex | 100 µM | - | Increase | |
| Dorsal Raphe | 100 µM | - | Increase |
Experimental Protocols
Animal Subjects
-
Species: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the institutional animal care and use committee.
Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 0.9% saline with a small amount of a solubilizing agent like Tween 80, if necessary)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, pH 7.4.
-
HPLC system with electrochemical or fluorescence detection.
-
Analytical standards for dopamine, serotonin, and their metabolites.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo microdialysis.
Detailed Methodologies
4.1. Surgical Implantation of Guide Cannula
-
Anesthetize the rat using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. The following coordinates (in mm from bregma) can be used as a starting point:
-
Prefrontal Cortex: Anteroposterior (AP): +3.2; Mediolateral (ML): ±0.8; Dorsoventral (DV): -3.0
-
Nucleus Accumbens: AP: +1.6; ML: ±1.5; DV: -7.8
-
Striatum: AP: +0.7; ML: ±2.5; DV: -5.0
-
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
4.2. Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Place the animal in a microdialysis bowl, allowing free movement.
-
Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 2-3 hours to achieve a stable baseline.
-
Collect 3-4 baseline samples (e.g., every 20 minutes).
-
Administer this compound either systemically (subcutaneous injection) or locally via reverse dialysis (by dissolving it in the aCSF).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.
-
Extract the brain and slice it to histologically verify the placement of the microdialysis probe.
4.3. Sample Analysis
-
Analyze the collected dialysates for dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Prepare standard curves for each analyte to quantify their concentrations in the dialysate samples.
-
Express the data as a percentage of the mean baseline concentration for each animal.
4.4. Statistical Analysis
-
Analyze the data using appropriate statistical tests, such as a one-way or two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare post-drug levels to baseline.
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for conducting in vivo microdialysis studies to elucidate the neurochemical effects of this compound. By adapting established protocols for the pharmacologically similar compound clozapine, researchers can gain valuable insights into how this compound modulates dopaminergic and serotonergic neurotransmission in key brain regions. The provided data tables offer a predictive summary of expected outcomes, while the detailed protocols and workflow diagrams ensure methodological rigor and reproducibility. This information is intended to support the preclinical development and characterization of this compound as a potential therapeutic agent.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Clozapine decreases serotonin extracellular levels in the nucleus accumbens by a dopamine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clozapine on the efflux of serotonin and dopamine in the rat brain: the role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of microdialysis for assessing the release of mesotelencephalic dopamine following clozapine and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic clozapine selectively decreases prefrontal cortex dopamine as shown by simultaneous cortical, accumbens, and striatal microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Clopipazan Activity
These application notes provide detailed protocols for cell-based assays to screen for and characterize the activity of Clopipazan, a potent antipsychotic agent. Given its classification, the following assays are designed to evaluate its effects on key targets in neuropsychopharmacology, including dopamine, serotonin, and GABA receptors.
Introduction
This compound is recognized as a potent antipsychotic compound[1]. While its precise mechanism of action is not fully elucidated in the provided search results, antipsychotics commonly interact with a range of neurotransmitter receptors. Notably, compounds with similar profiles, such as Clozapine, are known to antagonize dopamine D2 and serotonin 5-HT2A receptors and may also modulate GABAA receptors[2][3][4]. Therefore, a comprehensive screening panel for this compound should assess its activity at these primary targets. The following protocols describe robust cell-based assays for this purpose.
Data Summary: Hypothetical Pharmacological Profile of this compound
The following table summarizes hypothetical quantitative data for this compound's activity at various receptors. This data is for illustrative purposes to demonstrate how results from the described assays would be presented.
| Assay Type | Receptor Target | Cell Line | Parameter | This compound (Value) | Reference Compound (Value) |
| cAMP Inhibition Assay | Dopamine D2 | HEK293-D2R | IC50 | 25 nM | Haloperidol (10 nM) |
| Calcium Flux Assay | Dopamine D2 | CHO-K1-D2R-Gαqi5 | IC50 | 30 nM | Risperidone (15 nM) |
| cAMP Inhibition Assay | Serotonin 5-HT1A | CHO-K1-5HT1A | EC50 | 50 nM | 8-OH-DPAT (5 nM) |
| Radioligand Binding Assay | GABAA | Rat Forebrain Membranes | Ki | 150 nM | Diazepam (20 nM) |
Dopamine D2 Receptor Antagonism Assays
The dopamine D2 receptor, a Gi/o-coupled GPCR, is a primary target for most antipsychotic drugs[5]. Antagonism of this receptor is a hallmark of antipsychotic efficacy.
cAMP-Based Functional Assay for D2 Receptor Antagonism
This assay quantifies the ability of this compound to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.
Signaling Pathway
Experimental Workflow
Protocol
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine D2 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into white, opaque 96-well microplates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound and a reference antagonist (e.g., Haloperidol) in assay buffer. Add the compounds to the respective wells.
-
Agonist Challenge: Add a solution of dopamine at a concentration that elicits 80% of the maximal response (EC80) to all wells except for the maximum signal controls.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or fluorescence-based).
-
Data Analysis: Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Flux Assay for D2 Receptor Antagonism
This assay utilizes a cell line co-expressing the D2 receptor and a chimeric G-protein (e.g., Gαqi5) that redirects the Gi-coupled signal to the Gq pathway, resulting in a measurable intracellular calcium release.
Protocol
-
Cell Culture: Use a cell line (e.g., Flp-In T-REx 293) stably expressing the D2 receptor and a chimeric G-protein.
-
Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 1 hour at 37°C.
-
Compound Addition: Add this compound or a reference antagonist to the wells.
-
Agonist Challenge and Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add an agonist (e.g., quinpirole) and immediately measure the fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist's IC50 by measuring the inhibition of the agonist-induced calcium flux.
Serotonin 5-HT1A Receptor Agonism Assay
Agonism at 5-HT1A receptors can contribute to the anxiolytic and antidepressant effects of some antipsychotics. Like the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase.
Signaling Pathway
Protocol
-
Cell Culture: Use a cell line, such as CHO-K1, stably expressing the human 5-HT1A receptor.
-
Cell Plating: Seed the cells in a suitable 96-well plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist (e.g., 8-OH-DPAT).
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Detection: Measure cAMP levels using a suitable detection kit.
-
Data Analysis: Determine the EC50 value by plotting the inhibition of forskolin-stimulated cAMP levels against the log of this compound concentration.
GABAA Receptor Modulation Assay
Some antipsychotics, including the related compound Clozapine, can modulate GABAA receptors. A radioligand binding assay is a common method to assess a compound's affinity for these receptors.
Experimental Workflow
Protocol
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of this compound or a reference compound (e.g., Diazepam).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the displacement of the radioligand by this compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The described cell-based assays provide a robust framework for screening and characterizing the pharmacological activity of this compound. By assessing its antagonist activity at D2 receptors, agonist activity at 5-HT1A receptors, and modulatory effects on GABAA receptors, researchers can build a comprehensive profile of this potent antipsychotic agent, guiding further drug development and mechanistic studies.
References
Application Notes and Protocols for In Vitro Receptor Binding Assays of Clopipazan
Introduction
Clopipazan is a tricyclic compound investigated for its antipsychotic properties, primarily mediated through its interaction with various G-protein coupled receptors (GPCRs) in the central nervous system. Like the well-characterized atypical antipsychotic Clozapine, this compound's therapeutic effects are believed to stem from its antagonist activity at dopamine and serotonin receptors[1]. Specifically, it shows affinity for dopamine D2-like (D2, D3, D4) and serotonin 5-HT2A receptors[2].
In vitro receptor binding assays are essential for characterizing the pharmacological profile of compounds like this compound. These assays quantify the affinity of a test compound for a specific receptor, typically by measuring its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Kᵢ) is a critical parameter in drug development for determining potency and selectivity. This document provides a detailed protocol for preparing this compound and conducting competitive radioligand binding assays for two of its key targets: the human dopamine D2 receptor and the human serotonin 5-HT2A receptor.
Physicochemical Properties and Stock Solution Preparation
Proper preparation of the test compound is the foundational step for obtaining accurate and reproducible binding data.
2.1. Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈ClNO | [3] |
| Molecular Weight | 311.8 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Low water solubility. Soluble in DMSO. |
2.2. Protocol: Preparation of this compound Stock Solution
Due to its low aqueous solubility, a high-concentration stock solution of this compound must be prepared in an organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 3.12 mg) using a calibrated analytical balance.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of 100% DMSO to achieve a desired high-concentration stock, for example, 1 mL of DMSO to 3.12 mg of this compound to create a 10 mM stock solution.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stock is typically stable for several months under these conditions.
-
Serial Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions in 100% DMSO to create intermediate stocks. These will then be further diluted into the assay buffer to achieve the final desired concentrations for the competition assay.
-
Note: The final concentration of DMSO in the assay well should be kept constant across all conditions and should not exceed 0.5% to avoid impacting receptor binding or membrane integrity.
-
Experimental Protocols: Radioligand Binding Assays
The following are detailed protocols for competitive binding assays to determine the affinity (Kᵢ) of this compound for human D2 and 5-HT2A receptors. The assays utilize commercially available cell membranes expressing the recombinant human receptors and specific high-affinity radioligands.
3.1. Dopamine D2 Receptor Binding Assay
This assay quantifies the ability of this compound to displace the D2 antagonist radioligand, [³H]Spiperone or [³H]Raclopride, from human D2 receptors.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (Kᴅ ≈ 0.1-0.3 nM) or [³H]Raclopride (Kᴅ ≈ 1-2 nM).
-
Non-specific Control: Haloperidol (10 µM) or Butaclamol (10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well GF/B or GF/C glass fiber filter plates.
-
Scintillation Cocktail: A suitable cocktail for microplates.
-
Instrumentation: Microplate scintillation counter, filtration manifold.
Protocol:
-
Plate Preparation: Pre-treat the filter plate wells with a blocking agent like 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.
-
Assay Reaction Setup (per well in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Spiperone + 100 µL Receptor Membranes.
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final) + 50 µL [³H]Spiperone + 100 µL Receptor Membranes.
-
This compound Competition: 50 µL this compound dilution + 50 µL [³H]Spiperone + 100 µL Receptor Membranes.
-
Note: Final assay volume is 200 µL. The final concentration of the radioligand should be approximately at its Kᴅ value. The amount of receptor membrane protein should be optimized to ensure specific binding is <10% of the total radioligand added.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by harvesting the membranes onto the pre-treated filter plate using a cell harvester/filtration manifold. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Drying: Dry the filter plate completely, typically under a heat lamp or in a low-temperature oven.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate for 2-4 hours. Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
3.2. Serotonin 5-HT2A Receptor Binding Assay
This protocol measures the displacement of the 5-HT2A antagonist radioligand, [³H]Ketanserin, by this compound.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human Serotonin 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (Kᴅ ≈ 0.5-2.0 nM).
-
Non-specific Control: Ketanserin (1-10 µM) or Spiperone (1 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well GF/B or GF/C glass fiber filter plates.
-
Scintillation Cocktail: A suitable cocktail for microplates.
-
Instrumentation: Microplate scintillation counter, filtration manifold.
Protocol:
-
Plate Preparation: As described in section 3.1.
-
Assay Reaction Setup (per well in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Ketanserin + 100 µL Receptor Membranes.
-
Non-specific Binding (NSB): 50 µL Ketanserin (1 µM final) + 50 µL [³H]Ketanserin + 100 µL Receptor Membranes.
-
This compound Competition: 50 µL this compound dilution + 50 µL [³H]Ketanserin + 100 µL Receptor Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: As described in section 3.1.
-
Drying: As described in section 3.1.
-
Scintillation Counting: As described in section 3.1.
Data Presentation and Analysis
4.1. Data Calculation
-
Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from all other wells.
-
Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)
-
-
Percent Inhibition: For each concentration of this compound, calculate the percentage of specific binding inhibited.
-
% Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))
-
-
IC₅₀ Determination: Plot the percent inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
4.2. Kᵢ Calculation using the Cheng-Prusoff Equation
The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To determine the intrinsic affinity of the compound (Kᵢ), the Cheng-Prusoff equation is used.
Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ))
Where:
-
Kᵢ: The inhibition constant for the test compound (this compound).
-
IC₅₀: The concentration of this compound that causes 50% inhibition of radioligand binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kᴅ: The dissociation constant of the radioligand for the receptor.
4.3. This compound Binding Affinity Data (Literature Values)
The following table summarizes representative binding affinities for compounds structurally or functionally related to this compound. This provides a reference for expected results.
| Receptor | Radioligand | Compound | Kᵢ (nM) |
| Dopamine D2 | [³H]Spiperone | Clozapine | 230 |
| Dopamine D4 | [³H]Spiperone | Clozapine | 21 |
| Serotonin 5-HT2A | [³H]Ketanserin | Clozapine | ~10-20 |
| Serotonin 5-HT2A | [³H]Ketanserin | Ketanserin | 1.1 |
(Note: Data for Clozapine is presented as a reference for a related atypical antipsychotic. Actual Kᵢ values for this compound must be determined experimentally.)
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
5.2. Dopamine D2 Receptor Signaling Pathway
This diagram shows a simplified signaling cascade for the Dopamine D2 receptor, which is a Gi/o-coupled receptor. This compound acts as an antagonist at this receptor.
5.3. Relationship of IC₅₀ to Kᵢ
The logical relationship between the experimentally derived IC₅₀ and the true inhibition constant Kᵢ is defined by the Cheng-Prusoff equation.
References
Application Notes and Protocols for Clopipazan in Neuroscience Research
Note to the Researcher: Comprehensive pharmacological data and detailed, validated experimental protocols for Clopipazan are not widely available in the public domain. It is described as a potent antipsychotic agent, and its primary reported mechanism of action involves the modulation of GABA(A) receptors. The following application notes and protocols are based on the limited available information and general principles of neuroscience research for characterizing tool compounds. Researchers should perform their own validation experiments to determine the optimal conditions for their specific applications.
Introduction to this compound
This compound is a potent antipsychotic agent.[1] Structurally, it is identified as 4-(2-Chloroxanthen-9-ylidene)-1-methylpiperidine.[2] While detailed receptor binding and functional activity profiles are not extensively documented in publicly accessible literature, a key study has identified this compound as a modulator of the GABA(A) receptor.[3] Specifically, it has been shown to selectively block a subpopulation of GABA(A) receptors, a mechanism it shares with the atypical antipsychotic, Clozapine.[3] This suggests that this compound's antipsychotic effects may, at least in part, be mediated through its interaction with the GABAergic system.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C19H18ClNO | |
| Molecular Weight | 311.81 g/mol | |
| CAS Number | 60085-78-1 |
Mechanism of Action - GABA(A) Receptor Modulation
This compound has been identified as a compound that selectively blocks a "core" fraction of GABA(A) receptors. This suggests a modulatory role in GABAergic neurotransmission. The following diagram illustrates this proposed mechanism.
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following are generalized methodologies for characterizing a novel central nervous system (CNS) compound with antipsychotic potential.
In Vitro Receptor Binding Assay (General Protocol)
This protocol describes a general method to determine the binding affinity of this compound for various CNS receptors.
Objective: To determine the inhibition constant (Ki) of this compound at a panel of neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A, histamine H1, muscarinic M1, and alpha-1 adrenergic receptors).
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor of interest
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Incubation buffer (specific to each receptor assay)
-
Non-specific binding competitor
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the cell membranes, the specific radioligand, and either buffer (for total binding), a high concentration of a known competitor (for non-specific binding), or a concentration of this compound.
-
Incubate the mixture at a specified temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assay: Conditioned Avoidance Response (General Protocol)
This protocol is a classic preclinical screen for antipsychotic efficacy.
Objective: To assess the potential antipsychotic activity of this compound by measuring its ability to inhibit a conditioned avoidance response (CAR) in rodents.
Materials:
-
This compound and vehicle control
-
Shuttle box apparatus with a conditioned stimulus (e.g., light or tone) and an unconditioned stimulus (e.g., mild foot shock)
-
Rodents (rats or mice)
Procedure:
-
Training: Place an animal in one compartment of the shuttle box. Present the conditioned stimulus (CS) for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; foot shock) delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after it has started (escape response). Repeat this for a set number of trials until a stable baseline of avoidance responding is achieved.
-
Drug Administration: Administer various doses of this compound or vehicle to the trained animals.
-
Testing: After a predetermined pretreatment time, place the animals back in the shuttle box and repeat the CS-US pairing trials.
-
Data Analysis: Record the number of avoidance responses, escape responses, and failures to escape. A selective reduction in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
General Experimental Workflow for Characterization
The following diagram outlines a typical workflow for characterizing a novel compound like this compound for its potential as a tool in neuroscience research.
Conclusion and Future Directions
This compound is a compound with potential as a research tool in neuroscience, particularly for studies involving the GABAergic system and its role in psychosis. However, the currently available data is insufficient for a complete characterization. Further research is necessary to elucidate its full receptor binding profile, functional activities at various targets, and its effects in a broader range of preclinical models. Such studies would be invaluable in establishing this compound as a well-defined tool compound for the scientific community.
References
Troubleshooting & Optimization
Technical Support Center: Improving Clopipazan Solubility for In Vivo Experiments
Welcome to the technical support center for Clopipazan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vivo experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound is a poorly water-soluble compound. Its chemical structure, a thioxanthene derivative, is largely hydrophobic, leading to low solubility in aqueous buffers such as saline or phosphate-buffered saline (PBS). To achieve the desired concentration for in vivo experiments, co-solvents or specialized formulation strategies are necessary.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial stock solutions, Dimethyl sulfoxide (DMSO) is a good starting point as this compound is readily soluble in it. For preparing working solutions for animal administration, co-solvent systems containing DMSO, polyethylene glycol (e.g., PEG400), and a surfactant (e.g., Tween 80) are often used. Alternatively, for oral administration, suspensions using agents like carboxymethyl cellulose (CMC) can be prepared.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock with saline. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is reduced too quickly or is insufficient to keep the hydrophobic compound in solution. To prevent this, you can:
-
Use a multi-component solvent system that includes a surfactant like Tween 80 and a polymer like PEG400 to improve the stability of the solution upon aqueous dilution.
-
Slowly add the aqueous phase to the organic stock solution while vortexing.
-
Prepare a suspension instead of a solution for your final formulation.
Q4: Are there any toxicity concerns with the recommended solvents?
A4: While the suggested solvents are widely used in preclinical research, it's crucial to be aware of their potential for toxicity, especially at higher concentrations. DMSO can have physiological effects, and the percentage of co-solvents should be kept to a minimum. Always consult relevant literature for acceptable solvent concentrations for your specific animal model and administration route. It is advisable to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q5: Can I store my prepared this compound solutions?
A5: It is highly recommended to use freshly prepared formulations for optimal results. If storage is necessary, stock solutions in pure DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Working solutions, especially those containing aqueous components, are more prone to precipitation and should ideally be prepared on the day of use.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume gradually. If solubility is still poor, try a stronger organic solvent like DMSO for the initial stock. Sonication may also help to facilitate dissolution. |
| The solution becomes cloudy or forms a precipitate after adding an aqueous buffer. | The drug is "crashing out" of the solution due to poor aqueous solubility. | 1. Employ a co-solvent system including a surfactant (e.g., 5% Tween 80) and a solubilizer (e.g., 40% PEG400) to stabilize the compound in the aqueous phase. 2. Prepare a suspension using a suspending agent like carboxymethyl cellulose (CMC). 3. Decrease the final concentration of this compound in the formulation. |
| The final formulation is too viscous for injection. | The concentration of polymers like PEG or CMC is too high. | Reduce the percentage of the viscous component in your formulation. You may need to re-optimize the entire formulation to maintain solubility at a lower viscosity. |
| Inconsistent results are observed between experimental animals. | Inhomogeneous formulation (e.g., uneven suspension) or degradation of the compound. | Ensure your formulation, especially if it's a suspension, is thoroughly mixed before each administration. Always use freshly prepared solutions to avoid degradation. |
Quantitative Solubility Data
| Solvent / Vehicle | Estimated Solubility of this compound (mg/mL) | Notes |
| DMSO | ≥ 10-30 | This compound is expected to have high solubility in DMSO, making it an excellent solvent for stock solutions.[1][2] |
| Ethanol | ~2.5-30 | Good solubility, can be used as a co-solvent.[1][2] |
| PEG400 | Soluble | Often used as a co-solvent to improve the solubility and bioavailability of poorly water-soluble drugs.[3] |
| Corn Oil | Sparingly Soluble | Can be used as a vehicle for oral or subcutaneous administration, often in combination with a small amount of DMSO. |
| Water | Practically Insoluble | This compound is poorly soluble in aqueous solutions. |
Note: These are estimated values and should be confirmed experimentally for your specific application.
Experimental Protocols
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection
This protocol is suitable for preparing a clear solution of this compound for IP administration.
Materials:
-
This compound
-
DMSO
-
PEG400
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved; gentle warming or vortexing can be used.
-
Prepare the Vehicle Mixture: In a separate sterile tube, combine the other components of the vehicle in the desired ratio. A common formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Combine and Mix: Slowly add the this compound stock solution to the vehicle mixture while vortexing.
-
Final Dilution: Add the saline to the mixture to reach the final desired volume and concentration. Continue to vortex until the solution is clear and homogenous.
-
Administration: Use the freshly prepared solution for your in vivo experiment.
Protocol 2: Suspension Formulation for Oral Gavage
This protocol is designed for preparing a uniform suspension of this compound for oral administration.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Purified Water
Procedure:
-
Prepare the CMC Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in purified water. This can be done by slowly adding the CMC-Na powder to the water while stirring continuously until a clear, viscous solution is formed.
-
Weigh this compound: Weigh the appropriate amount of this compound powder needed for your desired final concentration and volume.
-
Form a Paste: In a mortar, add a small amount of the CMC vehicle to the this compound powder and triturate to form a smooth paste. This step is crucial for ensuring a uniform suspension.
-
Gradual Dilution: Gradually add the remaining CMC vehicle to the paste while continuously stirring or mixing to achieve the final volume.
-
Homogenize: Ensure the final suspension is homogenous. Use a magnetic stirrer or vortex mixer before each administration to ensure uniform dosing.
Mandatory Visualizations
Signaling Pathways
This compound is an antipsychotic agent that primarily acts as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
References
Technical Support Center: Prevention of Clopipazan Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Clopipazan in solution. The following information is designed to help you troubleshoot common issues and maintain the integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure of this compound, which features a 2-chloroxanthen-9-ylidene moiety attached to a 1-methylpiperidine ring, the primary factors contributing to its degradation are expected to be:
-
Light Exposure (Photodegradation): The xanthene core of the molecule is known to be photosensitive and can degrade upon exposure to light, especially UV and visible light.[1]
-
Oxidation: The tertiary amine of the 1-methylpiperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.
-
Extreme pH (Hydrolysis): Although aryl chlorides are generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the chloro-substituent.
Q2: How should I store my this compound stock solutions to minimize degradation?
A2: To ensure the long-term stability of your this compound solutions, we recommend the following storage practices:
-
Protect from Light: Always store this compound solutions in amber-colored vials or wrap clear vials in aluminum foil to prevent photodegradation.[1]
-
Control Temperature: For long-term storage, it is advisable to keep solutions at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is suitable.
-
Inert Atmosphere: For highly sensitive experiments, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
-
Appropriate Solvents: Prepare stock solutions in high-purity, degassed solvents. If using aqueous buffers, ensure they are prepared fresh and filtered.
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A color change in your this compound solution, such as the appearance of a yellowish tint, is often an indicator of degradation. This could be due to the formation of degradation products arising from oxidation or photodegradation. It is recommended to discard any discolored solution and prepare a fresh batch to ensure the accuracy of your experimental results.
Q4: My experimental results are inconsistent. Could this be due to this compound degradation?
A4: Yes, inconsistent experimental results are a common consequence of compound instability. If this compound degrades, its effective concentration in your assays will decrease, leading to variability in your data. It is crucial to follow proper handling and storage procedures throughout your experiments to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity in assays | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound for each experiment.2. Minimize exposure of the solution to light and elevated temperatures during the experiment.3. Verify the concentration and purity of the this compound stock solution using a validated analytical method (e.g., HPLC-UV). |
| High variability between experimental replicates | Inconsistent degradation of this compound across different samples. | 1. Ensure uniform handling of all samples, particularly regarding light exposure and temperature.2. Prepare a master mix of your this compound solution to be dispensed into individual wells or tubes to minimize variability in handling. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times.2. Adjust chromatographic conditions to achieve better separation of this compound from its degradants.3. Review your solution preparation and storage procedures to identify and mitigate the cause of degradation. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify the potential degradation pathways and products of this compound. Researchers should adapt the conditions based on their specific experimental needs. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
- Mix the this compound stock solution with 0.1 M HCl (1:1 v/v).
- Incubate at 60°C for 24, 48, and 72 hours.
- At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the initial solvent for analysis.
-
Basic Hydrolysis:
- Mix the this compound stock solution with 0.1 M NaOH (1:1 v/v).
- Incubate at 60°C for 24, 48, and 72 hours.
- At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the initial solvent for analysis.
-
Oxidative Degradation:
- Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v).
- Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours.
- At each time point, withdraw an aliquot and dilute with the initial solvent for analysis.
-
Photodegradation:
- Expose the this compound solution (in a quartz cuvette or a clear glass vial) to a light source that provides both UV and visible light (e.g., a photostability chamber).
- The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.
- A control sample should be wrapped in aluminum foil and kept in the same chamber to serve as a dark control.
- Analyze the samples after the exposure period.
-
Thermal Degradation:
- Expose the this compound solution to dry heat at 80°C for 24, 48, and 72 hours.
- At each time point, withdraw an aliquot and dilute with the initial solvent for analysis.
3. Analytical Methodology:
-
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed and validated.
-
The method must be able to separate the intact this compound from all potential degradation products.
-
Suggested HPLC-UV Conditions (to be optimized):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (likely in the range of 254-350 nm).
- Injection Volume: 10 µL.
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing the data from a forced degradation study. Actual results will need to be determined experimentally.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 72 | >95% | Minimal degradation expected. |
| 0.1 M NaOH, 60°C | 72 | ~90% | Potential for minor hydrolysis products. |
| 3% H₂O₂, RT | 72 | ~85% | This compound N-oxide and other oxidative products. |
| Light Exposure | - | ~80% | Photodegradation products of the xanthene core. |
| 80°C, Dry Heat | 72 | >95% | Minimal degradation expected. |
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation issues.
Potential Degradation Pathways of this compound
References
Optimizing Clopipazan Dosage for Behavioral Studies in Mice: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clopipazan in murine behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a modulator of the Gamma-aminobutyric acid A (GABA-A) receptor[1]. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the mammalian brain. When activated by GABA, these receptors, which are ligand-gated ion channels, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability[2]. This compound, as a modulator, is thought to enhance the effect of GABA on the GABA-A receptor, thereby increasing inhibitory signaling in the central nervous system[3][4]. This mechanism is central to its potential anxiolytic and sedative effects.
Q2: What are the recommended dosage ranges for this compound in mouse behavioral studies?
Direct experimental data on this compound dosage for behavioral studies in mice is limited in publicly available literature. However, due to its structural and functional similarity to Clozapine, dosages used for Clozapine can provide a valuable starting point. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental conditions and mouse strain.
Table 1: Recommended Starting Dose Ranges for this compound (Inferred from Clozapine Data)
| Behavioral Assay | Putative Effect | Suggested Starting Dose Range (mg/kg, i.p.) | Reference Compound | Key Findings with Reference Compound |
| Elevated Plus Maze | Anxiolytic | 0.1 - 0.4 | Clozapine | Low doses of Clozapine showed potential anxiogenic effects in group-housed mice, reducing open arm exploration. Effects may vary based on housing conditions.[5] |
| Open Field Test | Sedative/Locomotor | 1.0 - 10.0 | Clozapine | Clozapine has been shown to decrease locomotor activity in a dose-dependent manner. |
| Social Interaction Test | Modulation of Social Behavior | 0.3 - 3.0 | Clozapine | Clozapine has been shown to reverse social interaction deficits in mouse models of schizophrenia. |
Note: These are suggested starting ranges and should be optimized for your specific experimental paradigm. The route of administration, vehicle, and mouse strain can all influence the effective dose.
Q3: What is the appropriate route of administration for this compound in mice?
The most common and recommended route of administration for compounds like this compound in mice for behavioral studies is intraperitoneal (i.p.) injection. This method allows for rapid absorption and systemic distribution. Subcutaneous (s.c.) and oral (p.o.) administration are also options, but may result in different pharmacokinetic profiles.
Table 2: Common Routes of Administration for Mice
| Route | Description | Advantages | Disadvantages |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. | Rapid absorption, systemic distribution. | Risk of injecting into organs, potential for irritation. |
| Subcutaneous (s.c.) | Injection into the loose skin on the back. | Slower, more sustained absorption. | Slower onset of action, potential for local irritation. |
| Oral (p.o.) | Administration via gavage into the stomach. | Mimics clinical route of administration. | Stressful for the animal, potential for inaccurate dosing. |
| Intravenous (i.v.) | Injection directly into a vein (e.g., tail vein). | Immediate and complete bioavailability. | Technically challenging, can be stressful. |
Troubleshooting Guide
Q4: My mice are showing excessive sedation and reduced locomotion at a dose expected to be anxiolytic. What could be the cause?
-
Dose is too high: The primary reason for excessive sedation is likely a dose that is too high for the specific mouse strain, age, or sex being used. It is critical to perform a thorough dose-response study, starting with very low doses and gradually increasing to find the optimal therapeutic window for anxiolysis without significant motor impairment.
-
Environmental Factors: The sedative effects of GABAergic compounds like Clozapine (and likely this compound) can be influenced by the novelty of the testing environment. One study found that the sedative effect of Clozapine was more pronounced in a familiar "home" environment compared to a novel one. Ensure that the testing environment and procedures are consistent across all animals.
-
Metabolism Differences: Different mouse strains can have significant variations in drug metabolism. For instance, DBA/2 and C57BL/6 mice show different behavioral responses to Clozapine, which may be due to differences in their dopamine systems and drug metabolism. If you are using a strain that has not been previously characterized with this compound, it is especially important to proceed with caution.
-
Formulation Issues: The vehicle used to dissolve this compound can impact its solubility and absorption. Ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals. For intraperitoneal injections, it is important to use a sterile, non-irritating vehicle. A common formulation for similar compounds involves dissolving the drug in a small amount of a solvent like DMSO and then diluting it with saline or another aqueous solution. However, the final concentration of the solvent should be low to avoid toxicity.
Q5: I am not observing any anxiolytic effect with this compound in the elevated plus-maze. What are some possible reasons?
-
Dose is too low: The selected dose may be below the therapeutic threshold for anxiolytic effects. A careful dose-response study is necessary to determine the effective range.
-
Anxiogenic Effects at Low Doses: Paradoxically, some GABAergic modulators can have anxiogenic-like effects at very low doses. One study on low-dose Clozapine (0.1 and 0.4 mg/kg) in group-housed mice reported a decrease in open-arm exploration in the elevated plus-maze, suggesting a potential anxiogenic effect under those conditions.
-
"One-Trial Tolerance": A known issue with the elevated plus-maze is the "one-trial tolerance" phenomenon, where prior exposure to the maze can alter the animal's behavior in subsequent tests, potentially masking the effects of anxiolytic drugs.
-
Mouse Strain and Baseline Anxiety: The baseline level of anxiety can vary significantly between different mouse strains. A strain with very low baseline anxiety may not show a robust anxiolytic response (a "floor effect"). Conversely, a very anxious strain might require a higher dose to show an effect.
-
Experimental Protocol Variations: The lighting conditions, handling procedures, and time of day can all influence anxiety-like behavior in mice. Ensure that your experimental protocol is standardized and consistent.
Q6: My results are highly variable between individual mice. How can I reduce this variability?
-
Standardize Procedures: Consistency is key in behavioral research. Ensure that all experimental procedures, including animal handling, injection technique, and the timing of the experiment, are performed in the same manner for every animal.
-
Acclimatization: Allow sufficient time for mice to acclimate to the housing facility and the testing room before starting the experiments. This helps to reduce stress-induced variability.
-
Control for Sex and Age: Use mice of the same sex and a narrow age range to minimize biological sources of variation.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and scoring.
-
Increase Sample Size: A larger sample size can help to increase the statistical power of your study and reduce the impact of individual outliers.
Experimental Protocols
Important Note: These are generalized protocols and should be adapted and optimized for your specific research question and laboratory conditions. A pilot study is always recommended to validate the protocol and determine the optimal parameters.
Elevated Plus-Maze (EPM)
This test is used to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) elevated approximately 50 cm from the floor.
-
Procedure:
-
Administer this compound (or vehicle) via the chosen route (e.g., i.p. injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), gently place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Open Field Test (OFT)
This test is used to assess general locomotor activity, exploration, and anxiety-like behavior. The apparatus is an open, square arena. Reduced activity can indicate sedation, while a preference for the periphery can be a sign of anxiety.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is often divided into a central zone and a peripheral zone for analysis.
-
Procedure:
-
Administer this compound (or vehicle).
-
After the pretreatment time, place the mouse in the center of the open field.
-
Allow the mouse to freely explore the arena for a set duration (e.g., 10-30 minutes).
-
Record the session with a video tracking system.
-
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Social Interaction Test
This test evaluates social behavior and can be used to model social withdrawal, a negative symptom of schizophrenia. The test typically involves placing a mouse in an arena with an unfamiliar mouse and measuring the duration and frequency of social interactions.
-
Apparatus: A neutral, clean cage or arena.
-
Procedure:
-
Administer this compound (or vehicle) to the test mouse.
-
After the pretreatment time, place the test mouse and an unfamiliar, untreated "partner" mouse of the same sex and strain into the arena.
-
Record the interaction for a set period (e.g., 10 minutes).
-
-
Parameters to Measure:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Frequency of social interactions.
-
Latency to the first social interaction.
-
Aggressive or passive behaviors.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
As a GABA-A receptor modulator, this compound's primary action is to enhance the inhibitory effects of GABA. This leads to a cascade of downstream effects that ultimately influence neuronal excitability and behavior. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound via positive allosteric modulation of the GABA-A receptor.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for conducting behavioral experiments with this compound in mice.
Caption: A generalized experimental workflow for behavioral studies with this compound in mice.
References
- 1. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of low doses of clozapine on behaviour of isolated and group-housed male mice in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Clopipazan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-purity Clopipazan. The information is based on established chemical principles and analogous synthetic procedures for structurally related compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is understood to proceed via a two-step process: a Grignard reaction followed by dehydration.
Step 1: Grignard Reaction
The initial step involves the reaction of 2-chloro-9H-xanthen-9-one with a Grignard reagent, typically prepared from 4-chloro-1-methylpiperidine and magnesium metal.
Issue 1: Low or No Yield of the Tertiary Alcohol Intermediate
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture: Grignard reagents are highly reactive with water, which quenches the reagent. | - Ensure all glassware is thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere. - Use anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) that have been freshly distilled or obtained from a sealed container. |
| Poor Quality Magnesium: An oxide layer on the magnesium turnings can prevent the reaction from initiating. | - Use fresh, high-quality magnesium turnings. - Briefly crush or grind the magnesium in a mortar and pestle before use to expose a fresh surface. - A small crystal of iodine can be added to activate the magnesium surface. |
| Impure Starting Materials: Impurities in the 2-chloro-9H-xanthen-9-one or 4-chloro-1-methylpiperidine can interfere with the reaction. | - Purify starting materials by recrystallization or distillation before use. - Ensure the 4-chloro-1-methylpiperidine is free of any residual acid from its synthesis. |
| Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted 4-chloro-1-methylpiperidine. | - Control the rate of addition of 4-chloro-1-methylpiperidine to the magnesium suspension to maintain a gentle reflux. - Use a slight excess of magnesium. |
Issue 2: Formation of a Complex Mixture of Byproducts
| Possible Cause | Troubleshooting Steps |
| Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the 2-chloro-9H-xanthen-9-one, leading to the recovery of starting material after workup. | - Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation. |
| Reaction with Air (Oxygen): Grignard reagents react with oxygen to form hydroperoxides and other oxidation byproducts. | - Conduct the entire reaction under a positive pressure of an inert gas, such as nitrogen or argon. |
Step 2: Dehydration of the Tertiary Alcohol
The second step involves the acid-catalyzed dehydration of the tertiary alcohol intermediate to form the final this compound product.
Issue 1: Incomplete Dehydration
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Catalyst: The amount of acid may not be sufficient to catalyze the reaction effectively. | - Use a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. |
| Low Reaction Temperature: The dehydration may require a higher temperature to proceed at a reasonable rate. | - Gently heat the reaction mixture, monitoring the progress by thin-layer chromatography (TLC). |
Issue 2: Formation of Isomeric Byproducts
| Possible Cause | Troubleshooting Steps |
| Carbocation Rearrangements: While less likely with a tertiary alcohol, rearrangements of the intermediate carbocation can lead to isomeric alkenes. | - Use a milder dehydrating agent, such as copper(II) sulfate, which may reduce the likelihood of rearrangements. |
| Formation of both E/Z isomers: The double bond can form with different stereochemistry. | - Purification by column chromatography may be necessary to separate the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical structure of the main impurities in this compound synthesis?
A1: Based on the synthetic route, the most probable impurities are:
-
Unreacted 2-chloro-9H-xanthen-9-one: From incomplete Grignard reaction.
-
Tertiary alcohol intermediate: From incomplete dehydration.
-
Wurtz coupling product (1,2-bis(1-methylpiperidin-4-yl)ethane): From the Grignard reagent formation.
-
Isomers of this compound: Potentially formed during the dehydration step.
Q2: What analytical techniques are suitable for monitoring the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of pharmaceutical compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point. UV detection at a wavelength where this compound has significant absorbance would be appropriate.
Q3: What are the best practices for purifying the final this compound product?
A3: The final product is typically purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the product and separate it from less polar impurities. Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity solid.
Experimental Protocols
The following are plausible experimental protocols based on general procedures for Grignard reactions and dehydration of tertiary alcohols. Note: These are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of the Tertiary Alcohol Intermediate
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 4-chloro-1-methylpiperidine (1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-chloro-1-methylpiperidine solution to the magnesium suspension. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining 4-chloro-1-methylpiperidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-chloro-9H-xanthen-9-one (1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of 2-chloro-9H-xanthen-9-one dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol.
-
Protocol 2: Dehydration to this compound
-
Dehydration Reaction:
-
Dissolve the crude tertiary alcohol from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield high-purity this compound.
-
Data Presentation
Table 1: Representative Analytical Data for Purity Assessment
| Technique | Parameter | Typical Specification |
| HPLC | Purity (by area %) | ≥ 99.5% |
| Any single impurity | ≤ 0.1% | |
| Total impurities | ≤ 0.5% | |
| Residual Solvents (GC) | Diethyl Ether | < 5000 ppm |
| Toluene | < 890 ppm | |
| Loss on Drying | ≤ 0.5% |
Visualizations
Technical Support Center: Overcoming Poor Oral Bioavailability of Clopipazan in Rats
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Clopipazan in rat models. Given the limited public data on this compound, this guide leverages data from its structurally similar parent compound, Clozapine, to provide relevant strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of compounds like this compound and Clozapine low in rats?
The poor oral bioavailability of lipophilic drugs like Clozapine in rats (reported to be less than 27% and in some cases as low as 5.32%) is primarily attributed to a significant first-pass metabolism in the liver.[1][2] This means that after absorption from the gastrointestinal tract, a large fraction of the drug is metabolized before it reaches systemic circulation, thus reducing its therapeutic effect.
Q2: What are the primary strategies to improve the oral bioavailability of this compound in rats?
The main approach to enhance the oral bioavailability of poorly soluble and highly metabolized drugs like Clozapine, and by extension this compound, is through advanced formulation strategies. These include:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as solid lipid nanoparticles (SLNs) can enhance absorption and potentially bypass first-pass metabolism.
-
Solid Dispersions: Creating solid dispersions of the drug with polymers can improve its solubility and dissolution rate.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, leading to improved absorption.[4]
Q3: Have any of these strategies been successfully tested for Clozapine in rats?
Yes, a study on Clozapine-loaded solid lipid nanoparticles (SLNs) demonstrated a significant improvement in bioavailability. When administered intraduodenally to rats, the bioavailability of Clozapine from SLNs was 2.45 to 4.51 times higher compared to a standard Clozapine suspension.[1]
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting: The compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed.
-
Recommendation: Consider formulating the compound as a solid dispersion or a nanosuspension to improve its dissolution rate and solubility. A study on Clozapine showed that solid dispersions prepared with superdisintegrants significantly improved its solubility.
-
Possible Cause 2: Extensive First-Pass Metabolism
-
Troubleshooting: The drug is likely being heavily metabolized by cytochrome P450 enzymes (e.g., CYP1A2 for Clozapine) in the liver.
-
Recommendation 1: Utilize a formulation that promotes lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism. Lipid-based formulations like SLNs are designed for this purpose.
-
Recommendation 2: Investigate co-administration with a known inhibitor of the relevant CYP enzymes. However, this approach can introduce variability and requires careful dose adjustments.
-
Possible Cause 3: Inadequate Formulation for Oral Gavage
-
Troubleshooting: The vehicle used for oral administration may not be optimal for drug solubilization and absorption.
-
Recommendation: For preclinical studies, ensure the vehicle is appropriate for the drug's physicochemical properties. Simple aqueous suspensions may not be suitable for highly lipophilic compounds. Consider using vehicles containing solubilizing agents or self-emulsifying drug delivery systems (SEDDS).
-
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for Clozapine
This protocol is adapted from a study that successfully enhanced the oral bioavailability of Clozapine in rats.
Materials:
-
Clozapine
-
Triglycerides (e.g., Trimyristin, Tripalmitin, Tristearin)
-
Soy lecithin 95%
-
Poloxamer 188
-
Stearylamine (positive charge inducer)
-
High-speed homogenizer
-
Ultrasonicator
Method:
-
Melt the Lipid Phase: Heat the triglyceride to 5-10°C above its melting point.
-
Incorporate Drug and Surfactants: Dissolve Clozapine, soy lecithin, and stearylamine in the molten lipid.
-
Prepare Aqueous Phase: Dissolve Poloxamer 188 in double-distilled water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 15,000 rpm) for a specified time to form a coarse emulsion.
-
Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size and form the nanosuspension.
-
Cooling: Allow the nanoemulsion to cool to room temperature to form the solid lipid nanoparticles.
Protocol 2: Pharmacokinetic Study in Rats
This is a general protocol for an oral bioavailability study in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats with jugular vein catheters for blood sampling.
Dosing:
-
Intravenous (IV) Administration (for reference): Administer a known dose of the drug (e.g., 1-4 mg/kg for Clozapine) dissolved in a suitable vehicle via the tail vein.
-
Oral/Intraduodenal Administration: Administer the test formulation (e.g., SLNs) or control suspension via oral gavage or directly into the duodenum. Oral doses for Clozapine in rats have ranged from 2.5 to 40 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
Protocol 3: Quantification of Clozapine in Rat Plasma using LC-MS/MS
This is a summary of a typical analytical method.
Sample Preparation:
-
Protein Precipitation: Add a known volume of ice-cold acetonitrile containing an internal standard (e.g., Loxapine or Glyburide) to the plasma samples.
-
Vortex and Centrifuge: Vortex the samples to mix and then centrifuge to pellet the precipitated proteins.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer is typically employed.
-
Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to monitor the specific parent-to-daughter ion transitions for the drug and internal standard.
Data Presentation
Table 1: Pharmacokinetic Parameters of Clozapine in Rats with Different Formulations
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Clozapine Solution | IV | 1-5 | - | - | - | - | |
| Clozapine Solution | Oral | 2.5-10 | - | - | - | 5.32 | |
| Clozapine Suspension | Intraduodenal | - | - | - | - | - | |
| Clozapine SLNs | Intraduodenal | - | - | - | - | 2.45 to 4.51-fold higher than suspension | |
| Clozapine in Drinking Water | Oral | ~40 | 22 (serum) | - | - | - |
Note: Specific Cmax, Tmax, and AUC values were not consistently reported across all compared studies, hence the focus on the relative bioavailability improvement.
Visualizations
Caption: Workflow for developing and evaluating a novel formulation to improve oral bioavailability.
Caption: Key challenges and formulation strategies for enhancing this compound bioavailability.
References
- 1. Pharmacokinetics, tissue distribution and bioavailability of clozapine solid lipid nanoparticles after intravenous and intraduodenal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous and oral clozapine pharmacokinetics, pharmacodynamics, and concentration-effect relations: acute tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Characterization of Clozapine Nanosuspension as a Sublingual Film | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
Technical Support Center: Stability of Pharmaceutical Compounds
Disclaimer: Specific stability data for "Clopipazan" is not publicly available. This guide provides general information and best practices for assessing the stability of pharmaceutical compounds based on established scientific principles and regulatory guidelines. The examples provided are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons a pharmaceutical compound like the one I'm working with might degrade during long-term storage?
A1: The primary causes of drug degradation during storage are exposure to environmental factors such as temperature, humidity, and light.[1][2] The main chemical degradation pathways include:
-
Hydrolysis: Reaction with water is a very common degradation pathway, especially for compounds containing functional groups like esters, amides, lactams, and imides.[3][4][5] This can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals, is another frequent cause of degradation. This process is often a free-radical chain reaction.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and cause degradation. Compounds with light-sensitive functional groups are particularly susceptible.
Q2: What are the recommended long-term storage conditions for a new chemical entity?
A2: Recommended long-term storage conditions are guided by the International Council for Harmonisation (ICH) guidelines and depend on the climatic zone for which the drug is intended. For most regions, long-term stability testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH. It is crucial to store medications in a cool, dark, and dry place to minimize degradation.
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions such as high heat, humidity, light, and a range of pH values to accelerate its degradation. These studies are crucial for several reasons:
-
To identify potential degradation products.
-
To understand the degradation pathways of the molecule.
-
To establish the intrinsic stability of the drug.
-
To develop and validate a stability-indicating analytical method that can accurately measure the active ingredient and its degradation products.
According to ICH guidelines, a good forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).
Troubleshooting Guide for Stability Experiments
Q1: I'm seeing unexpected peaks in my HPLC analysis of a stability sample. How can I determine if they are degradants?
A1: When unexpected peaks appear, a systematic approach is needed:
-
Compare with a control: Analyze a reference standard of your compound that has been stored under ideal conditions. The absence of the new peaks in the control sample suggests they are related to storage conditions.
-
Perform a forced degradation study: Subject your compound to stress conditions (acid, base, oxidation, heat, light). If the unexpected peaks increase under any of these conditions, they are likely degradation products.
-
Use a photodiode array (PDA) or mass spectrometry (MS) detector: An HPLC with a PDA detector can help determine if the new peaks have a similar UV spectrum to the parent compound, suggesting they are related. An LC-MS system is even more powerful, as it can provide mass information to help identify the structure of the potential degradants.
Q2: The total amount of drug and known impurities in my long-term stability samples is decreasing over time (poor mass balance). What could be the cause?
A2: Poor mass balance can be due to several factors:
-
Formation of non-chromophoric degradants: Your degradation products may not absorb UV light at the wavelength you are using for detection. Try analyzing your samples at a lower wavelength or using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
Precipitation: The drug or its degradants may be precipitating out of the sample solution. Visually inspect your samples and consider using a different diluent.
-
Adsorption to container surfaces: The compound or its degradants might be adsorbing to the walls of the storage container or sample vial.
-
Formation of volatile degradants: If a degradation product is volatile, it may be lost from the sample.
Q3: My stability-indicating method is not separating all the degradation products from the main peak. What should I do?
A3: If you have co-eluting peaks, you need to re-optimize your HPLC method. Consider the following adjustments:
-
Change the mobile phase composition: Vary the ratio of your organic solvent and aqueous buffer.
-
Adjust the pH of the mobile phase: This can significantly alter the retention times of ionizable compounds.
-
Try a different column: Use a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to achieve a different selectivity.
-
Modify the gradient: If using a gradient method, adjust the slope to improve the resolution of closely eluting peaks.
-
Change the temperature: Running the column at a different temperature can also affect selectivity.
Data Presentation: Illustrative Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study on a new chemical entity.
| Stress Condition | Duration | Temperature | % Assay of Active Ingredient | % Total Degradation | Major Degradation Products (Relative Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 88.5% | 11.5% | DP1 (0.75), DP2 (0.82) |
| 0.1 M NaOH | 8 hours | 60°C | 90.2% | 9.8% | DP1 (0.75) |
| 5% H₂O₂ | 12 hours | 25°C | 85.1% | 14.9% | DP3 (1.15) |
| Thermal | 48 hours | 80°C | 94.7% | 5.3% | DP4 (0.91) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 98.1% | 1.9% | Minor peaks observed |
| Control (in diluent) | 48 hours | 25°C | 99.8% | 0.2% | No significant degradation |
Experimental Protocols
Protocol: General Forced Degradation Study
This protocol outlines a typical forced degradation study for a new drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
Heat the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Maintain the solution at 60°C.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 5% hydrogen peroxide.
-
Keep the solution at room temperature (25°C).
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at 80°C.
-
At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
After exposure, dissolve and dilute the samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (drug substance dissolved in diluent and stored at ambient temperature), using a validated stability-indicating HPLC method.
-
Calculate the percentage of the active ingredient remaining and the percentage of each degradation product formed.
-
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of Clopipazan in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Clopipazan in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antipsychotic agent that functions as a positive allosteric modulator of the GABAA receptor.[1] This means it binds to a site on the receptor different from the GABA binding site and enhances the effect of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission is believed to be the basis of its therapeutic effects.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. For this compound, this means binding to receptors or enzymes other than the intended GABAA receptor subunits. These off-target interactions can lead to misleading experimental results, cellular toxicity, or confounding phenotypes that are not related to the modulation of the GABAA receptor. Given that this compound belongs to the dibenzodiazepine class of compounds, which are known for their polypharmacology, understanding and mitigating off-target effects is crucial for accurate data interpretation.
Q3: What are the likely off-targets of this compound?
-
Serotonin (5-HT) receptors (e.g., 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
-
Dopamine (D) receptors (e.g., D1, D2, D4)
-
Adrenergic (α) receptors (e.g., α1, α2)
-
Histamine (H) receptors (e.g., H1)
-
Muscarinic acetylcholine (M) receptors
Additionally, studies on Clozapine have indicated potential off-target effects on other GABAA receptor subunits, such as GABRA1, which could contribute to side effects like neutropenia.[2]
Q4: How can I minimize off-target effects in my cellular assays?
Minimizing off-target effects requires a multi-pronged approach:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is essential to determine the optimal concentration range.
-
Use of Controls:
-
Negative Control: A structurally similar but inactive compound can help differentiate on-target from non-specific effects.
-
Positive Control: A well-characterized GABAA modulator with a known selectivity profile can be used for comparison.
-
Structurally Unrelated Modulator: Using a compound with a different chemical scaffold that targets the same GABAA receptor subtype can help confirm that the observed phenotype is due to on-target activity.
-
-
Orthogonal Assays: Confirm findings from your primary assay using a different, unrelated assay. For example, if you observe a change in a reporter gene assay, validate this with a direct measure of channel function using electrophysiology.
-
Cell Line Selection: The expression levels of on- and off-target receptors can vary significantly between cell lines. Choose a cell line that has high expression of your target GABAA receptor subtype and low or no expression of likely off-target receptors.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Phenotypic Results
Issue: You observe a cellular phenotype after this compound treatment, but you are unsure if it is a true on-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Steps:
-
Perform a Dose-Response Analysis: The potency of this compound in producing the phenotype should align with its known potency for GABAA receptor modulation.
-
Use a Structurally Unrelated Modulator: If another GABAA modulator with a different chemical structure elicits the same phenotype, it strengthens the evidence for an on-target effect.
-
Conduct a Rescue Experiment: If possible, express a mutant form of the GABAA receptor that is less sensitive to this compound. If the phenotype is diminished or absent in these cells, it is likely an on-target effect.
Guide 2: Interference in Fluorescence-Based Assays
Issue: You are using a fluorescence-based assay (e.g., FLIPR, fluorescent reporter) and observe high background, signal quenching, or a false positive signal with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Autofluorescence | 1. Run a "compound only" control in assay buffer. 2. Measure the fluorescence spectrum of this compound. | Identification of intrinsic fluorescence that may interfere with the assay signal. |
| Signal Quenching | 1. Run the assay with a known fluorescent probe in the presence and absence of this compound. | Determine if this compound is quenching the fluorescent signal, leading to a false negative. |
| Luciferase Inhibition | 1. If using a luciferase reporter, perform a counter-screen with purified luciferase enzyme and this compound. | Rule out direct inhibition of the reporter enzyme as the cause of signal change. |
| Cellular Autofluorescence | 1. Image unstained cells treated with this compound. 2. Use media without phenol red. | Identify if this compound is inducing cellular autofluorescence. |
Troubleshooting Logic for Fluorescence Interference:
Caption: Logic for identifying fluorescence interference.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in a Cell-Based Assay
Objective: To determine the optimal concentration range of this compound for a specific cellular phenotype.
Materials:
-
Cells expressing the target GABAA receptor
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Assay-specific reagents
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period, as determined by the assay kinetics.
-
Assay Readout: Perform the specific assay readout (e.g., measure fluorescence, luminescence, or cell viability).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (or IC50).
Protocol 2: Western Blotting to Assess Off-Target Signaling
Objective: To investigate if this compound affects known signaling pathways downstream of its likely off-target receptors (e.g., GPCRs).
Materials:
-
Cells treated with this compound and appropriate controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against key signaling proteins (e.g., p-ERK, p-Akt, p-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
Probable Off-Target Signaling Pathways of this compound:
References
Technical Support Center: Optimizing Clopipazan Activity In Vitro
Welcome to the technical support center for the use of Clopipazan in in vitro research applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in in vitro assays?
A1: The optimal pH for this compound activity has not been definitively established in the literature. However, as a GABAA receptor modulator, it is strongly recommended to maintain the pH of your experimental buffer within the physiological range of 7.2 to 7.4 . This is because the function of the GABAA receptor itself is known to be modulated by pH. Deviations from this range can alter receptor conformation, agonist binding, and ion channel gating, thereby affecting the apparent activity of this compound.
Q2: How does pH affect the solubility of this compound?
A2: While specific data for this compound is limited, information from structurally similar tricyclic antipsychotics like Clozapine and Olanzapine suggests that solubility is pH-dependent. These compounds are typically weak bases. Therefore, their solubility is generally higher in acidic conditions where they are protonated and form more soluble salts. As the pH increases towards and beyond their pKa values, they become less protonated and their aqueous solubility is expected to decrease. It is crucial to ensure that this compound is fully dissolved at the working concentration in your assay buffer to avoid inaccurate results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial solubilization, it is advisable to use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted into your aqueous experimental buffer to the final desired concentration. It is important to keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How stable is this compound in aqueous solutions at different pH values?
A4: The stability of this compound in aqueous solutions is likely to be pH-dependent. Studies on the analogous compound Olanzapine have shown that it is more stable in acidic solutions and is subject to hydrogen and hydroxide ion-catalyzed hydrolysis. At 25°C, the half-life of Olanzapine is significantly longer at pH 0.70 compared to pH 13.90. For typical in vitro experiments, it is recommended to prepare fresh dilutions of this compound in your assay buffer from a frozen stock solution shortly before use to minimize potential degradation.
Q5: The activity of this compound in my assay is lower than expected. What are the potential pH-related causes?
A5: Lower than expected activity could be due to several pH-related factors:
-
Precipitation: If the pH of your assay buffer is too high, this compound may have precipitated out of solution, leading to a lower effective concentration.
-
Degradation: If the experimental buffer was prepared long in advance or stored at a non-optimal pH, this compound may have degraded.
-
Suboptimal Receptor Function: If the pH of your assay buffer is outside the optimal range for the GABAA receptor (typically 7.2-7.4), the receptor's response to both GABA and this compound may be compromised.
Troubleshooting Guide
| Problem | Potential pH-Related Cause | Recommended Solution |
| Low or no this compound activity | 1. Precipitation: The pH of the assay buffer may be too high, causing the compound to be insoluble at the tested concentration. 2. Degradation: The compound may have degraded due to prolonged incubation in a buffer with a suboptimal pH. 3. Incorrect Buffer pH: The pH of the assay buffer may be outside the optimal range for GABAA receptor function. | 1. Visually inspect the solution for any precipitate. Consider lowering the pH of the buffer slightly (while staying within the physiological range) or decreasing the final concentration of this compound. 2. Prepare fresh dilutions of this compound from a stock solution immediately before each experiment. 3. Verify the pH of your final assay buffer using a calibrated pH meter. Adjust to pH 7.2-7.4 if necessary. |
| High variability between replicates | 1. Inconsistent pH: Minor variations in pH between wells or tubes can lead to inconsistent solubility or activity. 2. Edge effects in plates: Evaporation from the outer wells of a microplate can lead to changes in solute concentration and pH. | 1. Ensure thorough mixing of all solutions and verify the pH of the bulk buffer before aliquoting. 2. Use a plate sealer and/or fill the outer wells with a blank buffer to minimize evaporation. |
| Unexpected changes in instrument readings (e.g., baseline drift) | 1. Buffer instability: Some buffer components can be sensitive to light or temperature, leading to pH drift over the course of an experiment. | 1. Use a stable, well-characterized buffer system (e.g., HEPES). Protect your experimental setup from direct light and maintain a constant temperature. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Structurally Related Tricyclic Antipsychotics
| Compound | Molecular Formula | pKa | pH-Dependent Solubility |
| This compound | C₁₉H₁₈ClNO | Not available | Not available |
| Clozapine | C₁₈H₁₉ClN₄ | 3.3, 6.8[1] | Solubility decreases as pH increases. Ranges from 94.3 mg/mL at pH 1 to 2.37 mg/mL at pH 9.[1] |
| Olanzapine | C₁₇H₂₀N₄S | Not available | Sparingly soluble in aqueous buffers. Solubility is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1] |
Table 2: Stability of Olanzapine in Aqueous Solution at 25°C
| pH | Half-life (days) |
| 0.70 | 57[2] |
| 13.90 | 2[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in the required volume of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the final working solution in the desired assay buffer.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in the assay buffer (e.g., HEPES-buffered saline, pH 7.4) to the final desired concentrations.
-
Ensure the final concentration of DMSO is kept constant across all conditions and is below 0.5%.
-
Vortex each dilution thoroughly.
-
Protocol 2: General Procedure for a GABAA Receptor Radioligand Binding Assay
-
Prepare cell membranes expressing the GABAA receptor subtype of interest.
-
Prepare the assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 at room temperature.
-
Set up the binding reaction: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand (e.g., [³H]muscimol at a final concentration equal to its Kd)
-
This compound or other test compounds at various concentrations.
-
Cell membranes (typically 50-100 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of a known GABAA receptor ligand (e.g., 100 µM GABA).
-
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of this compound.
Visualizations
Caption: GABAA receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
Technical Support Center: Refining Animal Models for Clopipazan Efficacy Testing
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing animal models to test the efficacy of Clopipazan. Given the limited publicly available preclinical data specific to this compound, this guide leverages established protocols and data from similar atypical antipsychotics, such as clozapine, to provide a robust starting point for your experimental design and troubleshooting efforts.
Troubleshooting Guides
This section addresses common issues encountered during behavioral testing of antipsychotic compounds in rodent models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline behavioral responses (e.g., startle response in PPI) | - Genetic differences within the animal strain.- Inconsistent animal handling.- Environmental stressors (noise, light, odor).- Variations in age and weight of animals. | - Use a more isogenic strain if possible.- Ensure all handlers use consistent and gentle techniques.- Acclimate animals to the testing room and apparatus.- Control for environmental variables and test at the same time of day.- Use animals within a narrow age and weight range. |
| Lack of dose-dependent effect of this compound | - Inappropriate dose range (too high or too low).- Issues with drug formulation and administration (e.g., solubility, stability, route of administration).- Insufficient statistical power.- "Floor" or "ceiling" effects in the behavioral assay. | - Conduct a pilot study with a wide dose range based on clozapine literature.- Verify the solubility and stability of your this compound formulation. Ensure consistent administration technique.- Perform a power analysis to determine the appropriate sample size.- Adjust task difficulty or parameters to avoid floor/ceiling effects. |
| Inconsistent results in the Conditioned Avoidance Response (CAR) test | - Inadequate training of the animals.- Shock intensity is too high or too low.- The conditioned stimulus (CS) is not salient enough. | - Ensure animals reach a stable baseline of avoidance before drug administration.- Adjust shock intensity to a level that motivates escape without causing freezing behavior.- Use a clear and consistent auditory or visual CS. |
| Animals show signs of sedation, confounding behavioral results | - The dose of this compound may be too high.- The compound has inherent sedative properties. | - Lower the dose of this compound.- Include a control group to assess for motor impairment (e.g., rotarod test).- Analyze escape responses in the CAR test; a decrease suggests motor impairment. |
| Difficulty replicating published findings for similar compounds | - Differences in animal strain, sex, or supplier.- Minor variations in experimental protocols.- Differences in laboratory environment. | - Use the same animal strain and sex as the original study.- Adhere strictly to the published protocol.- Be aware of and control for environmental variables in your facility. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is understood to be a GABAA receptor modulator.[1] It shares pharmacological similarities with clozapine, suggesting it may also interact with a range of other neurotransmitter receptors.[1] Its action on GABAA receptors is thought to contribute to its antipsychotic and anxiolytic properties.
Q2: Which animal models are most appropriate for testing the efficacy of this compound?
A2: Standard preclinical models for antipsychotics are recommended. These include the Conditioned Avoidance Response (CAR) for predicting general antipsychotic efficacy, Prepulse Inhibition (PPI) of the startle reflex to model sensorimotor gating deficits, and amphetamine- or phencyclidine (PCP)-induced hyperlocomotion to assess efficacy against positive symptoms.[2]
Q3: What are the expected extrapyramidal side effects (EPS) of this compound, and how can I test for them?
A3: As this compound is considered an atypical antipsychotic similar to clozapine, it is expected to have a lower liability for EPS compared to typical antipsychotics. The catalepsy bar test is the standard method for assessing the potential for a compound to induce cataleptic-like motor rigidity in rodents, a proxy for EPS in humans.[3][4]
Q4: Are there specific animal strains that are recommended for testing atypical antipsychotics?
A4: While various strains are used, Sprague-Dawley and Wistar rats are commonly employed for behavioral pharmacology studies of antipsychotics. It is crucial to be aware that behavioral and pharmacological responses can vary between strains, so consistency is key.
Q5: How should I determine the initial dose range for my this compound experiments?
A5: Due to the lack of specific preclinical data for this compound, a good starting point is to review the literature for effective dose ranges of clozapine in similar behavioral paradigms. A wide dose range should be tested in a pilot study to establish a dose-response curve for your specific experimental conditions.
Quantitative Data from Clozapine Studies (for reference)
The following tables summarize dose-response data from studies on clozapine, which can be used as a guide for designing experiments with this compound.
Table 1: Clozapine Efficacy in the Prepulse Inhibition (PPI) Test in Rats
| Dose of Clozapine (mg/kg) | Effect on Apomorphine-Induced PPI Deficit | Reference |
| 4 | Significant reversal | |
| 8 | Significant reversal | |
| 12 | Complete reversal |
Table 2: Clozapine Effects in the Catalepsy Bar Test in Rats
| Dose of Clozapine (mg/kg) | Catalepsy Induction (Time in Seconds) | Reference |
| Up to 40 | No significant catalepsy detected |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic efficacy of this compound by measuring its ability to selectively suppress a learned avoidance response.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a conditioned stimulus (e.g., a light or tone) and automated animal position detection.
Procedure:
-
Training:
-
Place the rat in the shuttle box.
-
Initiate a trial with the presentation of the conditioned stimulus (CS) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other side of the shuttle box during the CS presentation, the trial is recorded as an avoidance response, and the CS is terminated.
-
If the rat does not move, an unconditioned stimulus (US; a mild foot shock, e.g., 0.5 mA) is delivered through the grid floor concurrently with the CS for a set duration (e.g., 5 seconds).
-
If the rat moves to the other side during the US presentation, it is recorded as an escape response.
-
If the rat fails to move, it is recorded as an escape failure.
-
Conduct training sessions (e.g., 30 trials per session) until a stable baseline of at least 80% avoidance is achieved.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route of administration.
-
After a predetermined pretreatment time, place the rat in the shuttle box and conduct a test session.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Data Analysis: A selective antipsychotic effect is indicated by a significant decrease in avoidance responses without a significant increase in escape failures.
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
Objective: To evaluate the ability of this compound to restore sensorimotor gating deficits.
Apparatus: A startle chamber with a load cell platform to measure the startle response, enclosed in a sound-attenuating chamber with a speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background noise (e.g., 70 dB).
-
Test Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: The pulse is preceded by a weaker, non-startling prepulse (e.g., 74, 78, or 82 dB, 20 ms duration) with a short interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented.
-
-
Drug Administration: Administer this compound or vehicle prior to the test session. To model psychosis-like deficits, a dopamine agonist like apomorphine can be administered before the test compound.
Data Analysis: Calculate the percentage of PPI using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100
Catalepsy Bar Test in Rats
Objective: To assess the potential of this compound to induce extrapyramidal side effects.
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) elevated to a height that allows the rat's forepaws to rest on it while its hind paws remain on the surface (e.g., 10 cm).
Procedure:
-
Drug Administration: Administer this compound or a positive control (e.g., haloperidol) or vehicle.
-
Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Measurement: Start a timer and measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Repetitions: Repeat the test multiple times at each time point and average the latencies.
Data Analysis: A significant increase in the descent latency compared to the vehicle group indicates the induction of catalepsy.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's proposed signaling pathway.
Caption: Troubleshooting logic for refining animal models.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Bar Test for Measuring Catalepsy in Rats | Hackaday.io [hackaday.io]
Validation & Comparative
A Comparative Analysis of Clopipazan's Neuroreceptor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Clopipazan is a neuroleptic agent primarily identified as a modulator of the γ-aminobutyric acid type A (GABAA) receptor. Understanding its broader interaction with other neuroreceptors is crucial for a comprehensive assessment of its therapeutic potential and off-target effects. Due to the limited availability of direct research on this compound, this guide presents a comparative analysis of the cross-reactivity of its close structural analog, Clozapine. The data presented for Clozapine is expected to be highly indicative of this compound's neuroreceptor binding profile, providing a valuable reference for further investigation.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of Clozapine for various neuroreceptors, compiled from multiple in vitro studies. A lower Ki value signifies a higher binding affinity.
| Receptor Family | Receptor Subtype | Clozapine Ki (nM) | Reference |
| Dopamine | D1 | 12 - 29 | [1] |
| D2 | <2 | [1] | |
| D3 | >1000 | [1] | |
| D4 | <20 | [2] | |
| D5 | 12 - 29 | [1] | |
| Serotonin | 5-HT1A | >1000 | |
| 5-HT2A | <2 | ||
| 5-HT2C | 12 - 29 | ||
| 5-HT6 | High Affinity | ||
| 5-HT7 | High Affinity | ||
| Muscarinic | M1 | 2.5 - 73 | |
| M2 | High Affinity | ||
| M3 | High Affinity | ||
| M4 | High Affinity | ||
| M5 | High Affinity | ||
| Adrenergic | α1 | High Affinity | |
| α2 | High Affinity | ||
| Histamine | H1 | Potent Antagonist | |
| H2 | pKi = 6.28 | ||
| H3 | pKi = 6.15 |
Note: The binding affinities can vary between studies due to different experimental conditions.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Homogenize tissue (e.g., brain cortex) or cultured cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a multi-well plate or microcentrifuge tubes, set up triplicate reactions for:
-
Total Binding: Contains the membrane preparation and a radiolabeled ligand (e.g., [3H]flunitrazepam for GABAA receptors).
-
Non-specific Binding: Contains the membrane preparation, the radiolabeled ligand, and a high concentration of an unlabeled competitor to saturate the specific binding sites.
-
Competition: Contains the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound (this compound or its analog).
-
-
Incubate the reactions at a specific temperature (e.g., 0-4°C) for a duration sufficient to reach binding equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway for a G-protein coupled receptor (GPCR) that this compound or its analogs might interact with, and a typical experimental workflow for a competitive binding assay.
Caption: Generalized GPCR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Discussion
The data on Clozapine strongly suggests that this compound, in addition to its effects on GABAA receptors, likely possesses a broad cross-reactivity profile, interacting with a range of dopamine, serotonin, muscarinic, adrenergic, and histamine receptors. This polypharmacology may contribute to both its therapeutic efficacy and its potential side-effect profile. For instance, its high affinity for dopamine D2 and serotonin 5-HT2A receptors is a hallmark of atypical antipsychotics. Concurrently, its interaction with muscarinic, histaminergic, and adrenergic receptors could be associated with side effects such as sedation, weight gain, and orthostatic hypotension.
Researchers and drug development professionals are encouraged to use this comparative guide as a foundational resource for designing further studies to delineate the precise neuropharmacological profile of this compound. Direct experimental validation of this compound's binding affinities is essential for a definitive understanding of its mechanism of action and for the development of safer and more effective therapeutic agents.
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Clopipazan and Haloperidol on Gene Expression: A Guide for Researchers
Disclaimer: Direct comparative studies on the effects of Clopipazan and the typical antipsychotic haloperidol on gene expression are not available in the current scientific literature. This compound is identified as a Gamma-aminobutyric acid (GABA) A receptor modulator, distinguishing its primary mechanism of action from that of typical and atypical antipsychotics, which primarily target dopamine and serotonin receptors.
This guide provides a comparative overview of the known mechanisms of action of this compound and haloperidol. To illustrate the differential effects of antipsychotic agents with distinct receptor profiles on gene expression, this document presents a detailed comparative analysis of haloperidol and clozapine, an atypical antipsychotic. This comparison serves as a valuable proxy for understanding how drugs with different pharmacological targets can induce varied genomic responses.
Mechanisms of Action
This compound: A GABAA Receptor Modulator
This compound is characterized as a GABAA receptor modulator. The GABAA receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Its activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The sedative and anxiolytic properties of drugs like this compound are thought to arise from the selective blockade of GABAergic disinhibition at certain interneurons. The modulation of GABAA receptors can lead to downstream changes in gene expression related to neuronal plasticity and function.
Haloperidol: A Dopamine D2 Receptor Antagonist
Haloperidol is a conventional or "typical" antipsychotic that exerts its primary therapeutic effect through the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade of dopamine signaling is effective in treating the positive symptoms of psychosis, such as hallucinations and delusions. Chronic blockade of D2 receptors can lead to significant alterations in gene expression, not only in dopaminergic pathways but also in other interconnected signaling systems within the brain.
Comparative Gene Expression Analysis: Haloperidol vs. Clozapine
The following tables summarize quantitative data from studies comparing the effects of haloperidol and clozapine on gene expression in the brain. Clozapine, an "atypical" antipsychotic, has a broader receptor binding profile, including antagonist activity at serotonin 5-HT2A receptors in addition to weaker dopamine D2 receptor blockade. This difference in mechanism is reflected in their distinct effects on gene expression.
Summary of Differentially Expressed Genes in Rat Frontal Cortex
This table is based on a study involving chronic administration of haloperidol or clozapine to rats for 21 days. Gene expression changes were measured by microarray analysis.
| Treatment | Number of Downregulated Genes | Number of Upregulated Genes |
| Haloperidol | 451 | 115 |
| Clozapine | 278 | 73 |
| Common to Both | 130 | 16 |
Data from a comparative gene expression study of chronic exposure to clozapine and haloperidol in rat frontal cortex.[1]
Selected Genes with Altered Expression by Haloperidol and Clozapine
| Gene | Function | Effect of Haloperidol | Effect of Clozapine |
| Bcl2-like 1 (Bcl2l1) | Apoptosis regulation | Altered Expression | Altered Expression |
| Catechol-O-methyltransferase (Comt) | Dopamine metabolism | Altered Expression | Altered Expression |
| Opioid-binding protein/cell adhesion molecule-like (Opcml) | Cell adhesion | Altered Expression | Altered Expression |
| c-fos | Immediate early gene, neuronal activity | Induced in dorsolateral striatum | Induced in prefrontal cortex and medial striatum |
| Nur77 | Immediate early gene, apoptosis, inflammation | Increased in dorsolateral striatum | Increased in prefrontal cortex and nucleus accumbens shell |
| GRK3 | G-protein coupled receptor kinase | Reduced in ventrolateral striatum | Reduced in hippocampus and globus pallidus |
| Arrestin 2 | G-protein coupled receptor desensitization | No change | Reduced in hippocampus, increased in nucleus accumbens and ventrolateral striatum |
This table compiles data from multiple studies on immediate early gene and signaling molecule expression.[1][2][3]
Experimental Protocols
The following sections describe generalized experimental protocols for analyzing the effects of antipsychotic drugs on gene expression, based on methodologies reported in the cited literature.
Animal Model and Drug Administration
-
Animal Model: Male Sprague-Dawley rats are frequently used. Animals are housed under controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Haloperidol and clozapine are typically dissolved in a suitable vehicle (e.g., sterile saline with a small amount of glacial acetic acid for haloperidol, or a dilute acid for clozapine). The drugs are administered via intraperitoneal (i.p.) injection daily for a chronic period, often 21 or 28 days, to model long-term therapeutic use.[1] Control animals receive vehicle injections.
Tissue Collection and RNA Extraction
-
Tissue Dissection: Following the treatment period, animals are euthanized, and the brains are rapidly removed. The specific brain region of interest, such as the frontal cortex or striatum, is dissected on ice.
-
RNA Extraction: Total RNA is extracted from the dissected tissue using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
Gene Expression Analysis
-
Probe Labeling and Hybridization: A portion of the total RNA is used to synthesize biotin-labeled cRNA using in vitro transcription. The labeled cRNA is then fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip Rat Genome 230 2.0 Array) which contains probes for thousands of genes.
-
Scanning and Data Acquisition: The microarray chip is washed and stained with a fluorescent dye that binds to the biotin label. The chip is then scanned using a high-resolution scanner to detect the fluorescence intensity of each probe.
-
Data Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the drug-treated and control groups. A fold-change and a p-value cutoff are typically used to determine significance.
-
Reverse Transcription: A portion of the total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time.
-
Data Analysis: The relative expression of the target gene is calculated by comparing its amplification to that of a housekeeping gene (e.g., GAPDH, Actin) that is stably expressed. This method is often used to validate the results obtained from microarray analysis for a subset of genes.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: this compound's modulation of the GABAA receptor enhances GABAergic inhibition, leading to altered gene expression.
Caption: Haloperidol blocks dopamine D2 receptors, inhibiting the Gi-protein signaling cascade and altering gene expression.
Experimental Workflow Diagram (Graphviz DOT Language)
Caption: A generalized workflow for comparative analysis of drug effects on gene expression in animal models.
Conclusion
While a direct comparative analysis of this compound and haloperidol on gene expression is currently not possible due to a lack of specific studies on this compound, this guide provides a framework for understanding their distinct mechanisms of action and how such differences can translate to varied effects on the transcriptome. The comparison between the typical antipsychotic haloperidol and the atypical antipsychotic clozapine highlights that drugs targeting different receptor systems induce unique patterns of gene expression. Haloperidol's effects are more pronounced in pathways directly linked to dopamine signaling and its downstream consequences, while clozapine's broader receptor profile results in a more complex and widespread impact on gene expression, including pathways related to neuronal growth and metabolism. Future research on the gene expression profile of GABAA receptor modulators like this compound will be crucial for a comprehensive understanding of its therapeutic and potential side effects in comparison to established antipsychotics.
References
- 1. Comparative gene expression study of the chronic exposure to clozapine and haloperidol in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]
- 3. Haloperidol and Clozapine Differentially Affect the Expression of Arrestins, Receptor Kinases, and Extracellular Signal-Regulated Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Clopipazan and olanzapine in vitro
A Note to Our Readers: The initial aim of this guide was to provide a head-to-head in vitro comparison of Clopipazan and olanzapine. However, a comprehensive search of the scientific literature and available databases did not yield any data for a compound named "this compound." This suggests that "this compound" may be a lesser-known developmental drug, a proprietary compound with limited public data, or a potential misspelling.
In lieu of a comparison with this compound, and to provide our readers with a valuable and data-rich guide, we have pivoted to a head-to-head in vitro comparison of two clinically significant and extensively studied atypical antipsychotics: clozapine and olanzapine . Both drugs are cornerstones in the treatment of schizophrenia and share structural similarities, making their in vitro comparison particularly relevant for researchers in neuropsychopharmacology and drug development.
This guide presents a detailed examination of the in vitro pharmacological profiles of clozapine and olanzapine, focusing on their receptor binding affinities, functional activities, and impact on downstream signaling pathways. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of clozapine and olanzapine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Clozapine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D1 | 26 - 170 | 31 - 54 |
| Dopamine D2 | 30 - 385 | 11 - 31 |
| Dopamine D3 | 18 - 42 | 7 - 48 |
| Dopamine D4 | 9 - 42 | 9 - 27 |
| Serotonin 5-HT1A | 14 - 170 | 120 - 236 |
| Serotonin 5-HT2A | 5 - 21 | 4 - 6 |
| Serotonin 5-HT2C | 5 - 13 | 11 - 22 |
| Serotonin 5-HT3 | 100 - 180 | 118 - 149 |
| Serotonin 5-HT6 | 6 - 31 | 10 - 13 |
| Serotonin 5-HT7 | 29 - 57 | 57 - 100 |
| Muscarinic M1 | 2 - 19 | 2.5 - 26 |
| Muscarinic M2 | 22 - 68 | 18 - 54 |
| Muscarinic M3 | 10 - 21 | 25 - 50 |
| Muscarinic M4 | 3 - 21 | 13 - 26 |
| Adrenergic α1 | 7 - 38 | 19 - 54 |
| Adrenergic α2 | 10 - 160 | 230 - 450 |
| Histamine H1 | 1 - 13 | 7 - 20 |
In Vitro Functional Activity
Clozapine and olanzapine are characterized as multi-receptor antagonists. Their functional activity at key receptors, particularly the dopamine D2 and serotonin 5-HT2A receptors, is central to their antipsychotic effect. Both drugs act as antagonists at D2 receptors and inverse agonists at 5-HT2A receptors.[1] The higher affinity of both drugs for the 5-HT2A receptor compared to the D2 receptor is a hallmark of atypical antipsychotics.[1]
In vitro studies have also demonstrated that both clozapine and olanzapine can increase basal insulin release from pancreatic islets.[2] Furthermore, they have been shown to possess antioxidant properties in vitro.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways of D2 and 5-HT2A receptors modulated by clozapine and olanzapine.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human receptor of interest (e.g., D2 or 5-HT2A).
-
Radioligand with high affinity for the target receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).
-
Unlabeled test compounds (clozapine, olanzapine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled drug that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional activity of compounds at Gq-coupled receptors (like 5-HT2A) by detecting changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (clozapine, olanzapine).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add the test compounds at various concentrations.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the change in intracellular calcium concentration over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. This data is then used to generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
ERK1/2 Phosphorylation Assay
Objective: To assess the effect of compounds on a key downstream signaling molecule, ERK1/2, which is often modulated by GPCRs.
Materials:
-
Cells expressing the receptor of interest.
-
Cell lysis buffer.
-
Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence or a fluorophore for fluorescence).
-
SDS-PAGE and Western blotting equipment.
-
Imaging system for detection.
Procedure:
-
Cell Treatment: Treat the cells with the test compounds (clozapine, olanzapine) for a specific duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize the p-ERK1/2 signal.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2, providing a measure of ERK1/2 activation.
References
- 1. Olanzapine produces trophic effects in vitro and stimulates phosphorylation of Akt/PKB, ERK1/2, and the mitogen-activated protein kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Independent Replication of Clozapapine Findings: A Comparative Guide
It is important to note that extensive searches for "Clopipazan" did not yield any published scientific literature. It is highly likely that this is a misspelling of "Clozapine," a well-established atypical antipsychotic medication. This guide will proceed under the assumption that the intended topic is Clozapine and will provide a comparative analysis of its independently replicated findings.
This guide offers a comprehensive comparison of published findings for Clozapine, with a focus on independently replicated data. It is intended for researchers, scientists, and drug development professionals. The information is presented to objectively compare Clozapine's performance with alternative treatments, supported by experimental data.
Comparative Efficacy of Clozapine in Treatment-Resistant Schizophrenia
Clozapine is widely recognized for its superior efficacy in patients with treatment-resistant schizophrenia (TRS), a condition where individuals do not respond to at least two different antipsychotic medications.[1] Multiple independent studies and meta-analyses have consistently demonstrated its effectiveness in this patient population compared to other second-generation antipsychotics (SGAs).
A meta-analysis of cohort studies revealed that despite patients on Clozapine generally being more severely ill, its use was associated with an 18% reduced risk of hospitalization and a 27% reduced risk of treatment discontinuation compared to other SGAs.[2][3]
| Treatment Group | N | Baseline PANSS (Mean ± SD) | End-of-Study PANSS (Mean ± SD) | Mean Change from Baseline | Responder Rate (%) | Study Reference |
| Clozapine | 11 | 235 | 123 | -112 | Not Reported | --INVALID-LINK-- |
| Classical Antipsychotics | 9 | 175 | 111 | -64 | Not Reported | --INVALID-LINK-- |
| Clozapine | 49 | Not Reported | Not Reported | Not Reported | Longer time to discontinuation | --INVALID-LINK-- |
| Olanzapine | 19 | Not Reported | Not Reported | Not Reported | Shorter time to discontinuation | --INVALID-LINK-- |
| Quetiapine | 15 | Not Reported | Not Reported | Not Reported | Shorter time to discontinuation | --INVALID-LINK-- |
| Risperidone | 16 | Not Reported | Not Reported | Not Reported | Shorter time to discontinuation | --INVALID-LINK-- |
PANSS: Positive and Negative Syndrome Scale. A higher score indicates greater symptom severity. Responder Rate: Typically defined as a ≥20% reduction in PANSS score.
Receptor Binding Affinity
Clozapine's unique clinical profile is attributed to its complex pharmacology, particularly its interaction with a wide range of neurotransmitter receptors. Its relatively low affinity for the dopamine D2 receptor is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Clozapine for various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Clozapine Ki (nM) | Reference |
| Dopamine D2 | 75 (using [3H]raclopride) | --INVALID-LINK-- |
| Dopamine D4 | ~10-20 | --INVALID-LINK-- |
| Serotonin 5-HT2A | ~5-15 | --INVALID-LINK-- |
| Serotonin 5-HT2C | ~5-20 | --INVALID-LINK-- |
| Muscarinic M1 | ~2-10 | --INVALID-LINK-- |
| Adrenergic α1 | ~5-20 | --INVALID-LINK-- |
| Histamine H1 | ~1-5 | --INVALID-LINK-- |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptors.
Objective: To quantify the affinity of Clozapine for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured, harvested, and homogenized in a cold buffer to create a membrane preparation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Clozapine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and unbound radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To assess the effect of Clozapine on dopamine release in brain regions like the nucleus accumbens and prefrontal cortex.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Clozapine or a vehicle is administered systemically (e.g., intraperitoneally or subcutaneously), and changes in neurotransmitter levels are monitored over time.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a behavioral model used to predict the antipsychotic activity of drugs.
Objective: To evaluate the antipsychotic-like effects of Clozapine.
Methodology:
-
Training: Rats are trained in a shuttle box to avoid a mild footshock (unconditioned stimulus, US) by moving to the other side of the box in response to a warning signal (conditioned stimulus, CS), typically a light or a tone.
-
Drug Administration: Once the rats have learned the avoidance response, they are administered Clozapine or a vehicle prior to the test session.
-
Testing: The animals are placed in the shuttle box, and the CS is presented. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
Data Analysis: A reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Signaling Pathways and Experimental Workflows
Experimental workflow for assessing Clozapine's effects.
Simplified signaling pathway of Clozapine.
References
Assessing the Specificity of Clopipazan for D2 Receptors: A Comparative Guide
A comparative analysis of Clopipazan's specificity for the dopamine D2 receptor is currently hampered by a lack of publicly available preclinical data. Extensive searches of scientific literature and pharmacological databases did not yield specific binding affinity (Ki) or functional activity (EC50/IC50) data for this compound across a range of neurotransmitter receptors. This information is essential for a quantitative assessment of its D2 receptor specificity. One study suggested that this compound, along with other antipsychotics, may exert some of its effects through the blockade of a specific subset of GABA(A) receptors, similar to Clozapine[1]. However, without comprehensive binding data, a thorough comparison to other antipsychotics regarding D2 receptor selectivity is not possible.
To illustrate the methodologies and data required for such an assessment, this guide provides a detailed comparison of the well-characterized atypical antipsychotic, Clozapine , with other representative antipsychotic agents. This will serve as a template for how this compound could be evaluated if the necessary experimental data were available.
Comparative Receptor Binding Affinity
A drug's specificity for a particular receptor is determined by comparing its binding affinity for that target to its affinity for other receptors. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table presents the binding affinities of Clozapine and other selected antipsychotics for the dopamine D2 receptor and a panel of other receptors implicated in the therapeutic effects and side effects of antipsychotic medications.
| Compound | D2 (Ki, nM) | D1 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| Clozapine | 135 | 85 | 440 | 21 | 5.4 | 9.4 | 7 | 1.1 | 1.9 |
| Haloperidol | 1.5 | 290 | 0.7 | 5 | 5.8 | >10,000 | 18 | 710 | >10,000 |
| Olanzapine | 11 | 31 | 23 | 27 | 4 | 11 | 19 | 7 | 2.5 |
| Risperidone | 3.5 | 18 | 9.8 | 7.3 | 0.16 | 5.3 | 0.8 | 2.2 | >10,000 |
| Aripiprazole | 0.34 | 120 | 3.2 | 44 | 3.4 | 15 | 57 | 61 | >10,000 |
Note: Ki values are compiled from various sources and can vary between studies. The data presented here are for illustrative purposes.
Functional Activity at D2 Receptors
Beyond binding affinity, it is crucial to assess the functional activity of a compound at the receptor. A drug can be an antagonist (blocks the receptor), an agonist (activates the receptor), or a partial agonist (produces a submaximal response). This is often determined through in vitro cellular assays that measure the downstream signaling of the receptor upon drug application. The two most common assays for D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins, are the cAMP inhibition assay and the β-arrestin recruitment assay.
| Compound | D2 Receptor Functional Assay | Functional Activity | Potency (IC50/EC50, nM) |
| Clozapine | cAMP Inhibition | Antagonist | 190 |
| β-arrestin Recruitment | Antagonist | - | |
| Haloperidol | cAMP Inhibition | Antagonist | 1.2 |
| β-arrestin Recruitment | Antagonist | - | |
| Aripiprazole | cAMP Inhibition | Partial Agonist | 0.45 |
| β-arrestin Recruitment | Partial Agonist | - |
Note: Functional potency values are highly dependent on the specific assay conditions.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]Spiperone or [3H]Raclopride) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay for D2 Receptor Functional Activity
Objective: To determine the functional activity (antagonist, agonist, or partial agonist) and potency (IC50 or EC50) of a test compound at the D2 receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human D2 receptor (e.g., CHO-K1) is cultured.
-
Assay Principle: The D2 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
cAMP Stimulation: Intracellular cAMP levels are stimulated using a known adenylyl cyclase activator, such as Forskolin.
-
Compound Treatment:
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound before stimulation with a D2 receptor agonist (e.g., Quinpirole) in the presence of Forskolin.
-
Agonist Mode: Cells are incubated with increasing concentrations of the test compound in the presence of Forskolin.
-
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout.
-
Data Analysis:
-
Antagonist Mode: The IC50 value, representing the concentration of the test compound that inhibits 50% of the agonist-induced response, is determined.
-
Agonist Mode: The EC50 value, representing the concentration of the test compound that produces 50% of the maximal response, and the Emax (maximal effect) are determined.
-
Visualizations
Caption: D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Workflow.
References
Benchmarking Clopipazan Against a Panel of Novel Antipsychotics: A Comparative Guide
An Objective Analysis for Researchers and Drug Development Professionals
Abstract
The landscape of antipsychotic drug development is continually evolving, with a focus on improving efficacy and minimizing adverse effects. This guide provides a comparative analysis of Clopipazan, a GABAA receptor modulator, against a panel of novel and established atypical antipsychotics. While a comprehensive head-to-head comparison is limited by the scarcity of publicly available quantitative data for this compound, this document synthesizes the known pharmacological properties of this compound and presents a detailed, data-driven comparison of a panel of key antipsychotic agents, including Brexpiprazole, Carpiprazine, Lumateperone, Olanzapine, Risperidone, Aripiprazole, and Lurasidone. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a structured overview of receptor binding affinities, experimental protocols, and relevant signaling pathways to inform future research and development efforts.
Introduction to this compound
This compound is a benzodiazepine derivative that has been identified as a GABAA receptor modulator. Unlike typical and atypical antipsychotics that primarily target dopamine and serotonin receptors, this compound's mechanism of action is centered on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. It is believed to selectively block a sub-population of GABAA receptors, a mechanism that distinguishes it from other antipsychotics like clozapine.[1]
Important Note on Data Availability: As of late 2025, there is a significant lack of publicly available quantitative data regarding this compound's receptor binding affinities, preclinical efficacy in animal models of psychosis, and clinical trial outcomes. Therefore, a direct quantitative comparison with other antipsychotics is not feasible at this time. This guide will proceed by detailing the known mechanism of this compound and providing a comprehensive, data-supported comparison of a panel of novel antipsychotics.
Panel of Novel Antipsychotics for Comparison
To provide a relevant benchmark, a panel of novel and widely-used atypical antipsychotics has been selected. These agents represent a range of receptor binding profiles and clinical characteristics.
-
Novel Antipsychotics:
-
Brexpiprazole
-
Cariprazine
-
Lumateperone
-
-
Established Atypical Antipsychotics:
-
Olanzapine
-
Risperidone
-
Aripiprazole
-
Lurasidone
-
Comparative Data
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of the selected panel of antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data is crucial for understanding the potential pharmacological effects and side-effect profiles of these drugs.
| Receptor | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) | Lumateperone (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) | Lurasidone (Ki, nM) |
| Dopamine D2 | 0.30[2] | 0.49[3] | 32[4] | ≤100[5] | 3.13 | 0.34 | 0.994 |
| Dopamine D3 | 1.1 | 0.085 | - | ≤100 | - | - | - |
| Serotonin 5-HT1A | 0.12 | 2.6 | - | - | 420 | - | 6.38 |
| Serotonin 5-HT2A | 0.47 | 18.8 | 0.54 | ≤100 | 0.2 | - | 0.47 |
| Serotonin 5-HT2C | - | 134 | 173 | ≤100 | 50 | - | 415 |
| Serotonin 5-HT7 | 3.7 | - | - | - | - | - | 0.495 |
| Adrenergic α1A | 3.8 | 155 | - | - | 5 | - | - |
| Adrenergic α1B | 0.17 | - | - | - | - | - | - |
| Adrenergic α2C | 0.59 | - | - | - | - | - | 10.8 |
| Histamine H1 | 19 | 23.3 | >1000 | ≤100 | 20 | - | >1000 |
| Muscarinic M1 | 67% inhibition at 10 µM | >1000 | - | ≤100 | >10,000 | - | >1000 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, leading to some variability in reported Ki values.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and is radioactive) and varying concentrations of the unlabeled test compound (e.g., this compound or a comparator antipsychotic).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding), which is then converted to the Ki value (the inhibition constant), representing the affinity of the test compound for the receptor.
Experimental workflow for radioligand binding assays.
Preclinical Animal Models of Schizophrenia
Objective: To evaluate the in vivo efficacy of a potential antipsychotic drug.
Common Models:
-
Pharmacological Models: These models use drugs to induce behaviors in animals that are thought to mimic symptoms of schizophrenia in humans.
-
Amphetamine-induced hyperlocomotion: This model is used to assess the potential of a drug to treat positive symptoms. Amphetamine increases dopamine levels, leading to increased movement in rodents. Effective antipsychotics can reduce this hyperactivity.
-
NMDA receptor antagonist models (e.g., using phencyclidine [PCP] or ketamine): These models can induce a wider range of symptoms, including positive, negative, and cognitive deficits, providing a broader assessment of a drug's potential efficacy.
-
-
Neurodevelopmental Models: These models involve interventions during early brain development (e.g., maternal immune activation or neonatal ventral hippocampus lesions) to create animal models with brain abnormalities and behavioral phenotypes relevant to schizophrenia.
General Protocol (Amphetamine-induced Hyperlocomotion):
-
Acclimation: Rodents are acclimated to the testing environment (e.g., an open field arena).
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound or a comparator) or a vehicle control.
-
Psychostimulant Challenge: After a set period, animals are administered a psychostimulant, such as amphetamine.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.
-
Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is compared to the vehicle control.
Clinical Trials in Schizophrenia
Objective: To evaluate the efficacy and safety of a new antipsychotic in human patients.
Key Outcome Measure:
-
Positive and Negative Syndrome Scale (PANSS): The PANSS is a widely used rating scale to assess the severity of symptoms in patients with schizophrenia. It consists of 30 items rated on a 7-point scale, divided into three subscales:
-
Positive Scale: Measures symptoms like delusions and hallucinations.
-
Negative Scale: Measures symptoms like blunted affect and social withdrawal.
-
General Psychopathology Scale: Measures a range of other symptoms, including anxiety, depression, and cognitive impairment.
-
Typical Trial Design:
-
Patient Population: Patients with a diagnosis of schizophrenia are recruited.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo (or an active comparator).
-
Blinding: In a double-blind trial, neither the patients nor the investigators know who is receiving the investigational drug.
-
Treatment Period: Patients receive the assigned treatment for a specified period (e.g., several weeks).
-
Assessment: The PANSS and other measures of efficacy and safety are administered at baseline and at regular intervals throughout the trial.
-
Data Analysis: The change in PANSS scores from baseline to the end of the trial is compared between the treatment and control groups to determine the efficacy of the investigational drug.
Signaling Pathways of Comparator Antipsychotics
The following diagrams illustrate the primary signaling pathways targeted by the comparator antipsychotics.
Dopamine D2 receptor antagonism by atypical antipsychotics.
Serotonin 5-HT2A receptor antagonism by atypical antipsychotics.
Conclusion
This guide provides a comparative framework for evaluating this compound against a panel of novel and established atypical antipsychotics. While the unique GABAA receptor modulating mechanism of this compound presents a novel therapeutic approach, the current lack of publicly available quantitative data on its receptor binding profile, preclinical efficacy, and clinical outcomes prevents a direct, data-driven comparison.
The provided data for the comparator panel of antipsychotics highlights the diversity of receptor interactions and pharmacological profiles within this class of drugs. This information, coupled with the outlined experimental protocols, offers a valuable resource for researchers and drug development professionals. Future research providing quantitative data for this compound will be essential to fully understand its therapeutic potential and position it within the evolving landscape of antipsychotic treatments.
References
- 1. dovepress.com [dovepress.com]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Therapeutic Tightrope: A Comparative Guide to Antipsychotic Therapeutic Windows
For Researchers, Scientists, and Drug Development Professionals
The development of novel antipsychotic agents necessitates a thorough understanding of their therapeutic window—the optimal dosage range that maximizes efficacy while minimizing toxicity. This guide provides a comparative analysis of the therapeutic window of Clopipazan, a GABA-A receptor modulator, benchmarked against established atypical antipsychotics. While specific quantitative data for this compound's therapeutic window is not publicly available, this guide leverages data from its close structural and mechanistic analog, Clozapine, and other commonly used antipsychotics to provide a comprehensive framework for its potential therapeutic validation.
Comparative Analysis of Therapeutic Windows
The therapeutic window is a critical attribute of any pharmacological agent, defining the concentration range where the drug is effective without being toxic. For antipsychotics, this is often determined through a combination of preclinical studies and clinical trials, monitoring both efficacy (e.g., reduction in psychosis scores) and adverse effects.
| Drug | Mechanism of Action | Therapeutic Plasma Concentration | Effective Dose Range (for Schizophrenia) | Key Adverse Effects at Supratherapeutic Doses |
| This compound (projected) | GABA-A Receptor Modulator | Not established | Not established | Sedation, respiratory depression (expected based on MOA) |
| Clozapine | Multi-receptor antagonist (Dopamine D4, Serotonin 5-HT2A) | 350 - 600 ng/mL[1] | 300 - 900 mg/day | Agranulocytosis, seizures, myocarditis |
| Olanzapine | Multi-receptor antagonist (Dopamine D2, Serotonin 5-HT2A) | 20 - 40 ng/mL[2][3][4] | 10 - 20 mg/day | Significant weight gain, metabolic syndrome, sedation[5] |
| Quetiapine | Multi-receptor antagonist (Dopamine D2, Serotonin 5-HT2A) | Not well-defined; dose-dependent receptor occupancy | 150 - 750 mg/day | Sedation, orthostatic hypotension, metabolic changes |
| Risperidone | Dopamine D2 and Serotonin 5-HT2A antagonist | 20 - 60 ng/mL (active moiety) | 4 - 8 mg/day | Extrapyramidal symptoms (EPS), hyperprolactinemia |
Experimental Protocols for Therapeutic Window Determination
Establishing the therapeutic window of a novel compound like this compound involves a multi-stage process, beginning with preclinical animal studies and culminating in human clinical trials.
Preclinical Evaluation
-
In Vitro Receptor Binding and Functional Assays:
-
Objective: To determine the affinity and functional activity of this compound at the GABA-A receptor and other potential off-target receptors.
-
Method: Radioligand binding assays using cell lines expressing specific GABA-A receptor subtypes to determine the binding affinity (Ki). Electrophysiological studies (e.g., patch-clamp) on cultured neurons or oocytes expressing GABA-A receptors to measure the potentiation of GABA-induced currents.
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Rodents:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a dose-response relationship for its sedative and anxiolytic effects.
-
Method: Single and multiple ascending dose studies in rats or mice. Blood and brain tissue samples are collected at various time points to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). Behavioral assays (e.g., elevated plus maze, open field test) are used to assess pharmacodynamic effects at different dose levels.
-
-
Dose-Range Finding Toxicity Studies:
-
Objective: To identify the maximum tolerated dose (MTD) and potential target organs for toxicity.
-
Method: Administration of escalating doses of this compound to rodents and a non-rodent species (e.g., dogs) for a specified duration (e.g., 7 or 28 days). Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology are monitored.
-
Clinical Evaluation
-
Phase I: First-in-Human (FIH) Studies:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.
-
Method: A small cohort of healthy subjects receives single escalating doses of this compound, followed by multiple ascending doses. Intensive pharmacokinetic sampling and continuous safety monitoring are conducted.
-
-
Phase II: Proof-of-Concept and Dose-Ranging Studies:
-
Objective: To evaluate the efficacy of this compound in patients with the target indication (e.g., schizophrenia or anxiety disorders) and to identify the optimal dose range.
-
Method: Randomized, double-blind, placebo-controlled trials with multiple fixed-dose arms. Efficacy is assessed using validated clinical scales (e.g., Positive and Negative Syndrome Scale - PANSS for schizophrenia). Plasma drug concentrations are measured to establish an exposure-response relationship.
-
-
Phase III: Confirmatory Efficacy and Safety Studies:
-
Objective: To confirm the efficacy and safety of the selected dose(s) of this compound in a larger patient population.
-
Method: Large-scale, randomized, double-blind, placebo- and/or active-controlled trials. The data from these trials provide the primary evidence for regulatory approval and further define the therapeutic window in a real-world context.
-
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the process of its therapeutic validation, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Figure 1: Simplified signaling pathway of a GABA-A receptor modulator like this compound.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
Safety Operating Guide
Navigating the Disposal of Clopipazan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Clopipazan, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS Number: 60085-78-1) is not publicly available, this guide provides essential, step-by-step procedures for the safe management of pharmaceutical waste, in line with established safety and regulatory guidelines.
Immediate Safety and Disposal Plan: A Step-by-Step Guide
The proper disposal of any chemical, including this compound, begins with a thorough understanding of its potential hazards and the regulatory landscape governing its waste management. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: The first crucial step is to determine if the this compound waste is considered hazardous. This determination should be based on the substance's characteristics (e.g., toxicity, reactivity, ignitability, corrosivity) and any available safety information. In the absence of a specific SDS, it is prudent to handle this compound as a potentially hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a clearly labeled, dedicated hazardous waste container.
Step 2: Proper Containerization and Labeling
-
Container Selection: Use a container that is compatible with the chemical properties of this compound. The container must be in good condition, leak-proof, and have a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.
Step 3: Accumulation and Storage
-
Secure Storage: Store the hazardous waste container in a designated, secure area that is away from general laboratory traffic. The storage area should be well-ventilated.
-
Incompatible Wastes: Ensure that this compound waste is not stored with incompatible materials that could cause a dangerous reaction.
-
Accumulation Time Limits: Be aware of the time limits for accumulating hazardous waste on-site, as stipulated by regulations.
Step 4: Disposal through Approved Channels
-
Contact EHS: Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.
-
Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste hauler to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Key Considerations for Pharmaceutical Waste Management
The following table summarizes general characteristics to consider when managing pharmaceutical waste in a laboratory setting.
| Characteristic | Description | Disposal Consideration |
| Acute Hazardous Waste (P-listed) | Chemicals that are acutely toxic. | Requires stringent management and disposal protocols. |
| Toxic Hazardous Waste (U-listed) | Chemicals that are toxic. | Must be disposed of as hazardous waste. |
| Ignitability | Waste that can create fires under certain conditions. | Requires storage away from ignition sources. |
| Corrosivity | Waste that can corrode metal containers. | Must be stored in appropriate, non-corrosive containers. |
| Reactivity | Waste that is unstable under normal conditions. | Requires careful handling and storage to prevent violent reactions. |
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory pharmaceutical waste like this compound.
Caption: General workflow for laboratory pharmaceutical waste disposal.
By adhering to these general principles and working closely with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and other pharmaceutical waste, thereby protecting themselves, their colleagues, and the environment.
Essential Safety & Logistical Information for Handling Clopipazan
Disclaimer: No specific Safety Data Sheet (SDS) for Clopipazan was found. The following guidance is based on information for structurally similar compounds, such as Clobazam and Clozapine, and general best practices for handling potent pharmaceutical agents. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE) Recommendations
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar compounds.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. In cases of significant dust generation, chemical safety goggles are preferred. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders outside of a certified chemical fume hood or when dusts are generated.[1] The type of respirator (e.g., N95, P100) should be selected based on a site-specific risk assessment. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or tasks with a higher risk of contamination, a disposable gown is recommended. |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Engineering Controls:
-
All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Put on a lab coat or disposable gown.
-
Step 2: Put on a NIOSH-approved respirator, if required by your risk assessment. Ensure a proper fit test has been conducted.
-
Step 3: Put on safety glasses with side shields or goggles.
-
Step 4: Wash hands thoroughly and then put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat or gown.
3. Handling Procedure:
-
Handle this compound in the smallest quantities feasible for the experiment.
-
Avoid creating dust. Use techniques such as gentle scooping rather than pouring, if possible.
-
Clean up any spills immediately using appropriate procedures. For small powder spills, gently cover with a damp paper towel to avoid generating dust and then wipe up. Place all contaminated materials in a sealed bag for disposal.
-
Do not eat, drink, or smoke in the laboratory.[2]
4. Doffing Personal Protective Equipment (PPE):
-
Step 1: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Step 2: Remove the lab coat or gown by rolling it inside out, containing any potential contamination.
-
Step 3: Remove eye protection.
-
Step 4: Remove the respirator, if worn.
-
Step 5: Wash hands thoroughly with soap and water.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including used PPE and disposable labware, should be considered hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
For unused or expired this compound, follow institutional and local regulations for pharmaceutical waste disposal. This typically involves incineration by a licensed hazardous waste disposal company.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Logical Workflow for PPE Selection
Caption: Workflow for determining the appropriate level of respiratory protection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
